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  • Product: S-(acetamidomethyl)-L-cysteine monohydrochloride
  • CAS: 19647-70-2

Core Science & Biosynthesis

Foundational

"S-(acetamidomethyl)-L-cysteine monohydrochloride" fundamental properties

Advanced Protocols for Regioselective Disulfide Bond Formation in Peptide Synthesis Part 1: Executive Summary S-(acetamidomethyl)-L-cysteine monohydrochloride (S-Acm-L-Cys[1][2][3]·HCl) represents a cornerstone in the "o...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for Regioselective Disulfide Bond Formation in Peptide Synthesis

Part 1: Executive Summary

S-(acetamidomethyl)-L-cysteine monohydrochloride (S-Acm-L-Cys[1][2][3]·HCl) represents a cornerstone in the "orthogonal protection" strategy required for complex peptide engineering. Unlike standard protecting groups (e.g., Trityl) that are labile to the acidic conditions of global deprotection, the acetamidomethyl (Acm) group remains stable during cleavage from the resin. This unique stability profile allows researchers to synthesize peptides with multiple cysteine residues and selectively form disulfide bridges in a controlled, sequential manner—a critical requirement for synthesizing insulin analogs, conotoxins, and defensins.

This guide moves beyond basic datasheet properties to provide a mechanistic understanding and field-proven protocols for leveraging S-Acm-L-Cys·HCl in high-fidelity peptide synthesis.[]

Part 2: Physicochemical Profile

Understanding the physical constraints of the raw material is the first step in reproducible synthesis. S-Acm-L-Cys·HCl is a zwitterionic species supplied as a hydrochloride salt to enhance solubility and stability.

Table 1: Fundamental Properties
PropertySpecification
IUPAC Name (2R)-2-amino-3-(acetamidomethylsulfanyl)propanoic acid; hydrochloride
CAS Number 28798-28-9
Molecular Formula C₆H₁₂N₂O₃S[1][2][3][][5][6][7][8][9][10] · HCl
Molecular Weight 228.70 g/mol
Appearance White to off-white crystalline powder
Solubility High in H₂O, Methanol, 10% Acetic Acid; Low in pure organic solvents (DCM, Ether)
Melting Point ~165 °C (decomposition)
Hygroscopicity Moderate (Store under desiccant at 2-8°C)

Part 3: Mechanistic Role in Orthogonal Synthesis

The value of the Acm group lies in its resistance to the standard "Fmoc/tBu" Solid Phase Peptide Synthesis (SPPS) conditions.

  • Stability: It survives 20% piperidine (Fmoc removal) and 95% TFA (Resin cleavage/Global deprotection).

  • Lability: It is selectively removed by electrophilic attack on the sulfur atom, typically using Iodine (I₂), Thallium(III), or Palladium(II) salts.

This orthogonality allows for a "Divide and Conquer" strategy in disulfide bond formation.

Visualization: The Orthogonality Logic

The following diagram illustrates the decision matrix for selecting protecting groups based on reaction conditions.

OrthogonalityLogic Start Cysteine Protection Strategy Trt Trityl (Trt) Acid Labile Start->Trt Standard Acm Acetamidomethyl (Acm) Acid Stable / Oxidatively Labile Start->Acm Regioselective Mob p-Methoxybenzyl (Mob) HF Labile (Boc chem) Start->Mob Rare Cond_Acid 95% TFA (Global Cleavage) Trt->Cond_Acid Acm->Cond_Acid Stable Cond_Ox Iodine / Tl(III) (Selective Oxidation) Acm->Cond_Ox Result_Free Free Thiol (-SH) Cond_Acid->Result_Free Removes Trt Result_SS Disulfide Bridge (-S-S-) Cond_Ox->Result_SS Direct Cyclization

Caption: Figure 1. Orthogonal stability profile of Cys(Acm) vs. Cys(Trt) under standard SPPS conditions.

Part 4: Experimental Protocols

Protocol A: Iodine-Mediated Simultaneous Removal and Cyclization

This is the industry-standard method. Iodine acts as a mild oxidant that electrophilically activates the sulfur, displacing the acetamidomethyl group and facilitating immediate attack by a second cysteine thiol (or Acm-protected thiol).

Prerequisites:

  • Peptide has been cleaved from resin using TFA.[8][11]

  • Trityl-protected cysteines (if any) are already oxidized or reduced (depending on strategy).

  • Peptide is purified or semi-purified (crude mixtures can lead to side reactions).

Step-by-Step Methodology:

  • Dissolution: Dissolve the peptide in a solvent mixture of Acetic Acid:Water (4:1) or Methanol:Water (4:1) .

    • Scientist's Note: Acidic pH helps suppress disulfide exchange (scrambling). Maintain concentration at 0.5 – 1.0 mg/mL . High dilution favors intramolecular cyclization (monomer) over intermolecular aggregation (dimer/polymer).

  • Oxidation: Prepare a 0.1 M solution of Iodine (I₂) in Methanol.

    • Add the I₂ solution dropwise to the stirring peptide solution.

    • Endpoint: Continue addition until a persistent amber/yellow color remains, indicating excess iodine.

    • Stoichiometry: Typically requires 10 equivalents of I₂ per Acm group.

  • Reaction Time: Stir at room temperature for 30 to 60 minutes . Monitor by HPLC/MS.

    • Target Mass: The mass should drop by roughly 144 Da per pair of Acm groups removed (Loss of 2 x C₃H₆NO + 2H; Formation of -S-S-).

  • Quenching: Once conversion is complete, immediately quench excess iodine.

    • Add 1M Ascorbic Acid (aqueous) or dilute Sodium Thiosulfate dropwise until the solution becomes colorless.

    • Caution: Thiosulfate can occasionally reduce the disulfide bond if used in large excess or low pH; Ascorbic acid is generally gentler.

  • Isolation: Dilute with water, freeze, and lyophilize directly, or proceed to preparative HPLC.

Protocol B: Regioselective Synthesis of Bis-Disulfide Peptides

Scenario: Synthesizing a peptide with two distinct disulfide bridges (Cys1-Cys4 and Cys2-Cys3).

Strategy:

  • Resin Assembly: Use Fmoc-Cys(Trt)-OH for positions 1 and 4. Use Fmoc-Cys(Acm)-OH for positions 2 and 3.

  • Global Cleavage: Treat resin with 95% TFA.

    • Result: Cys1 and Cys4 are deprotected (free -SH). Cys2 and Cys3 remain protected (-S-Acm).

  • First Oxidation (Air or DMSO): Oxidize the free thiols (1 & 4) using mild conditions (e.g., pH 8 buffer with air bubbling or 10% DMSO).

    • Result: First bridge forms. Acm groups are untouched.

  • Purification (Optional but Recommended): Isolate the mono-cyclic intermediate.

  • Second Oxidation (Iodine): Apply Protocol A (above).

    • Result: Iodine removes Acm groups and forces the formation of the second bridge (2 & 3).[10]

Visualization: Regioselective Workflow

This diagram details the sequential oxidation pathway described in Protocol B.

RegioselectiveWorkflow Step1 1. SPPS Assembly Cys(Trt) & Cys(Acm) Step2 2. TFA Cleavage Removes Trt, leaves Acm Step1->Step2 Intermediate Intermediate Peptide Free -SH (1,4) | -S-Acm (2,3) Step2->Intermediate Step3 3. Mild Oxidation (DMSO/Air) Forms Bridge 1 Intermediate->Step3 Monocyclic Monocyclic Peptide Bridge 1 formed | -S-Acm intact Step3->Monocyclic Step4 4. Iodine Oxidation (I2) Removes Acm -> Forms Bridge 2 Monocyclic->Step4 Final Final Bicyclic Peptide Regiochemically Defined Step4->Final

Caption: Figure 2. Stepwise formation of two disulfide bonds using Trt/Acm orthogonality.

Part 5: Troubleshooting & Quality Control

Even with robust protocols, issues can arise.[10] Below are field-proven solutions.

Table 2: Common Failure Modes and Fixes
IssueSymptom (LCMS)Root CauseCorrective Action
Incomplete Removal Mass = Target + 71 Da (Mono-Acm)Insufficient Iodine or Reaction TimeIncrease I₂ to 15-20 eq. Ensure solvent is not too aqueous (solubility issue).
Scrambling Correct Mass, Wrong Retention TimeDisulfide exchange during I₂ stepPerform I₂ oxidation in highly acidic media (AcOH). Avoid pH > 4.
Side Reactions Mass + 16 Da (Met/Trp oxidation)I₂ attacking Met/Trp residuesAdd radical scavengers (Anisole). Use minimal I₂ excess. Switch to Tl(tfa)₃ (Thallium) if Trp is present (Note: Toxic).
Precipitation Loss of product signalPeptide insolubility in I₂/MeOHSwitch solvent to HFIP (Hexafluoroisopropanol) or 50% AcOH .

References

  • Albericio, F., et al. (1998). Preparation and handling of peptides containing methionine and cysteine. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

  • Kamber, B., et al. (1980). The Synthesis of Insulin using Selective Protecting Groups. Helvetica Chimica Acta, 63(4), 899-915.

  • Postma, T. M., & Albericio, F. (2014). Dithiol-disulfide exchange in peptide synthesis: A review. European Journal of Organic Chemistry.

  • PubChem. (n.d.).[2] S-(Acetamidomethyl)-L-cysteine monohydrochloride (CID 65271).[2] National Library of Medicine. [2]

Sources

Exploratory

"S-(acetamidomethyl)-L-cysteine monohydrochloride" molecular structure and weight

An In-Depth Technical Guide to S-(acetamidomethyl)-L-cysteine monohydrochloride: Properties, Applications, and Methodologies Introduction: The Strategic Role of Thiol Protection in Cysteine Chemistry S-(acetamidomethyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to S-(acetamidomethyl)-L-cysteine monohydrochloride: Properties, Applications, and Methodologies

Introduction: The Strategic Role of Thiol Protection in Cysteine Chemistry

S-(acetamidomethyl)-L-cysteine monohydrochloride is a pivotal derivative of the amino acid L-cysteine, engineered for advanced applications in biochemical research and pharmaceutical development. Its core utility stems from the strategic addition of an acetamidomethyl (Acm) group to the sulfur atom of the cysteine side chain. This modification serves as a stable and reliable protecting group for the highly reactive thiol (-SH) functional group.

In the complex milieu of peptide synthesis and drug design, the unprotected thiol of cysteine is prone to oxidation, leading to the undesired formation of disulfide bridges and other side reactions. The Acm group provides robust protection against such reactions, ensuring the integrity of the cysteine residue during multi-step synthetic processes.[] Furthermore, its hydrochloride salt form enhances solubility in aqueous and polar organic solvents, simplifying its handling and application in various experimental settings.[] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its molecular structure, key applications, and validated protocols for its synthesis and analysis.

Section 1: Molecular Profile and Physicochemical Properties

Molecular Structure and Functionality

The structure of S-(acetamidomethyl)-L-cysteine monohydrochloride consists of an L-cysteine backbone where the thiol proton is replaced by an acetamidomethyl group (-CH₂-NH-CO-CH₃).

  • L-Cysteine Core : Provides the chiral amino acid framework essential for incorporation into peptides and proteins.

  • S-Acetamidomethyl (Acm) Group : This thioether linkage is stable under the acidic and basic conditions commonly used in peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). This stability makes it an "orthogonal" protecting group, meaning it can be removed under specific conditions that do not affect other protecting groups on the peptide chain.[2] This selectivity is crucial for the controlled formation of specific disulfide bonds in complex peptides.

  • Monohydrochloride Salt : The presence of the hydrochloride salt protonates the primary amine group, increasing the compound's polarity and, consequently, its solubility in polar solvents.[]

The IUPAC name for the compound is (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride.[][3]

Physicochemical Data

The fundamental properties of S-(acetamidomethyl)-L-cysteine monohydrochloride are summarized below for quick reference. These parameters are critical for experimental design, from calculating molar concentrations to establishing appropriate storage conditions.

PropertyValueSource(s)
Molecular Formula C₆H₁₃ClN₂O₃S (or C₆H₁₂N₂O₃S·HCl)[4][5][6]
Molecular Weight 228.70 g/mol [][4][5][6]
CAS Number 28798-28-9[4][5][6]
Appearance White powder[][5]
Melting Point ~165 °C (decomposes)[][4]
Optical Rotation [α]D²⁰ = -32.4 ± 2° (c=1 in H₂O)[5]
Storage Conditions 2-8 °C, protect from moisture[][4][5]

Section 2: Core Applications in Research and Development

The unique stability and selective reactivity of the Acm-protected thiol group make this compound an invaluable tool in several high-stakes research areas.

Cornerstone of Peptide Synthesis

The primary application of S-(acetamidomethyl)-L-cysteine is as a building block in the synthesis of peptides and proteins.[] During Solid-Phase Peptide Synthesis (SPPS), cysteine residues must be protected to prevent the premature formation of disulfide bonds, which would otherwise lead to a heterogeneous mixture of products. The Acm group provides this necessary protection.[]

Causality in Experimental Choice : Researchers choose Acm protection when synthesizing complex peptides with multiple cysteine residues that require sequential, specific disulfide bond formation. After the full peptide chain is assembled, the Acm groups can be selectively removed using reagents like iodine or silver salts, allowing the targeted formation of a disulfide bridge without disturbing other parts of the molecule.[2]

Enabler in Drug Discovery and Modification

In drug development, this compound is utilized to enhance the properties of therapeutic peptides and small molecules.[] By incorporating Acm-cysteine, researchers can improve a drug candidate's stability, bioavailability, and overall efficacy.[]

Beyond its role in synthesis, the compound itself is explored for its biochemical properties. As a derivative of L-cysteine, it can act as a thiol donor and a protective agent against oxidative stress in biological systems.[5] This has led to its use in research related to neuroprotection, cancer therapy, and the modulation of cellular signaling pathways.[5]

Section 3: Synthesis and Quality Control Workflow

A robust understanding of the synthesis and analytical validation of S-(acetamidomethyl)-L-cysteine monohydrochloride is essential for ensuring the quality and reproducibility of research outcomes.

Synthesis Pathway: S-Alkylation

The compound is typically synthesized via the S-alkylation of L-cysteine hydrochloride monohydrate with N-(hydroxymethyl)acetamide under acidic conditions.[2] This reaction directly forms the stable thioether bond, yielding the desired product.

Synthesis and Purification Workflow

cluster_synthesis Step 1: S-Alkylation Reaction cluster_purification Step 2: Purification start L-Cysteine HCl + N-(hydroxymethyl)acetamide reaction Dissolve in DI Water Add Conc. HCl Stir at 0-10°C for 18-30h start->reaction intermediate Crude S-(acetamidomethyl)-L-cysteine in aqueous solution reaction->intermediate crystallization Precipitation / Crystallization (e.g., with Ethanol) intermediate->crystallization filtration Vacuum Filtration crystallization->filtration drying Dry under Vacuum filtration->drying final_product Final Product: S-(acetamidomethyl)-L-cysteine HCl (White Powder) drying->final_product qc QC Analysis (RP-HPLC) final_product->qc

Caption: One-pot synthesis and purification workflow for S-(acetamidomethyl)-L-cysteine HCl.

Experimental Protocol: Synthesis of S-(acetamidomethyl)-L-cysteine monohydrochloride

This protocol is adapted from established one-pot synthesis methodologies for related compounds.[2]

  • Reagent Preparation : In a suitable reaction vessel equipped with a magnetic stirrer, dissolve L-cysteine hydrochloride monohydrate (1 equivalent) and N-(hydroxymethyl)acetamide (1.1 equivalents) in deionized water.

  • Reaction Initiation : Cool the solution in an ice bath to 0-5 °C. Slowly add concentrated hydrochloric acid while monitoring the temperature to maintain it below 10 °C.

    • Expert Insight: The acidic environment catalyzes the S-alkylation reaction while preventing the oxidation of the free thiol of L-cysteine.

  • Reaction Execution : Stir the reaction mixture at a controlled temperature of 0-10 °C for 18-30 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation : Upon completion, the product can be isolated by precipitation. This is often achieved by adding a water-miscible organic solvent, such as ethanol or acetone, to the aqueous reaction mixture.

  • Purification : The resulting precipitate is collected by vacuum filtration, washed with the organic solvent used for precipitation to remove unreacted starting materials and by-products, and then dried under vacuum to yield the final white powder.

Quality Control Protocol: Purity Assessment by RP-HPLC

This protocol provides a self-validating system for confirming the purity of the synthesized compound and quantifying any potential impurities.

  • System Preparation :

    • Chromatographic System : A standard HPLC system with a UV detector.

    • Column : A C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is typically effective.[7]

    • Mobile Phase : A mixture of an aqueous buffer (e.g., 0.014 M K₂HPO₄ adjusted to a specific pH) and an organic solvent like acetonitrile.[7] The exact ratio should be optimized for best separation.

    • Flow Rate : Typically 1.0 mL/min.[7]

    • Detection : UV detection at a wavelength appropriate for the compound, often in the range of 210-220 nm where the amide bond absorbs.

  • Sample Preparation :

    • Standard Solution : Accurately weigh approximately 10 mg of a certified reference standard of S-(acetamidomethyl)-L-cysteine monohydrochloride into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

    • Test Solution : Prepare the test sample in the same manner as the standard solution.

  • Chromatographic Run :

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject equal volumes (e.g., 10 µL) of the standard and test solutions into the chromatograph.

    • Record the chromatograms for a sufficient run time to allow for the elution of all potential impurities.

  • Data Analysis :

    • Calculate the percentage purity of the sample by comparing the peak area of the main component in the test solution chromatogram to the peak area of the standard solution. Account for the weights of the samples and standards in the calculation.

    • Trustworthiness: The method's specificity is demonstrated by its ability to separate the main peak from any impurity peaks, ensuring that the calculated purity is accurate and reliable.

Conclusion

S-(acetamidomethyl)-L-cysteine monohydrochloride is more than a mere laboratory reagent; it is a strategic tool that provides chemists and biochemists with precise control over the reactivity of cysteine. Its robust Acm protecting group, coupled with the enhanced solubility from its hydrochloride form, makes it indispensable for modern peptide synthesis and a valuable asset in the broader field of drug discovery. The methodologies outlined in this guide provide the necessary framework for its synthesis, purification, and validation, empowering researchers to leverage its full potential with confidence and scientific rigor.

References

  • BuyersGuideChem. S-Acetamidomethyl-L-cysteine hydrochloride | 28798-28-9. Available from: [Link]

  • Ni, J., et al. (2023). L-Cysteine-Modified Transfersomes for Enhanced Epidermal Delivery of Podophyllotoxin. MDPI. Available from: [Link]

  • PubChem. S-(acetamidomethyl)-L-cysteine monohydrochloride | C6H12N2O3S | CID 65271. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. S-(Acetamidomethyl)cysteine | C6H12N2O3S | CID 1590100. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Methyl S-(acetamidomethyl)-L-cysteinate monohydrochloride | C7H15ClN2O3S. National Center for Biotechnology Information. Available from: [Link]

  • Xu, C., et al. (2010). Determination of the L-Cysteine Monohydrochloride in Edaravone Injection by RP-HPLC. Chinese Pharmaceutical Journal. Available from: [Link]

  • ResearchGate. Determination of the L-cysteine monohydrochloride in edaravone injection by RP-HPLC. Available from: [Link]

Sources

Foundational

Technical Guide: S-(acetamidomethyl)-L-cysteine Monohydrochloride in Regioselective Disulfide Engineering

Executive Summary S-(acetamidomethyl)-L-cysteine monohydrochloride (Cys(Acm)[1]·HCl) is a specialized cysteine derivative employed as a critical tool in the chemical synthesis and folding of complex proteins. Unlike stan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-(acetamidomethyl)-L-cysteine monohydrochloride (Cys(Acm)[1]·HCl) is a specialized cysteine derivative employed as a critical tool in the chemical synthesis and folding of complex proteins. Unlike standard cysteine residues that form disulfide bonds stochastically, Cys(Acm) provides orthogonal protection . It remains stable under standard acidolytic deprotection conditions (e.g., Trifluoroacetic acid), allowing researchers to direct the formation of specific disulfide bridges in peptides containing multiple cysteine pairs (e.g., Insulin, Conotoxins).

This guide details the physicochemical mechanism of the Acm group removal, the iodine-mediated oxidative folding workflow, and the analytical assays required to validate regioselectivity.

Chemical Architecture & Orthogonality[2]

To understand the mechanism, one must first distinguish the Acm group from standard protecting groups.

The Molecule
  • Compound: S-(acetamidomethyl)-L-cysteine monohydrochloride[1]

  • Role: Cysteine protecting group & Regioselective folding tool.[2]

  • Salt Form: The monohydrochloride salt enhances water solubility and shelf-life stability compared to the zwitterionic form, which is critical for aqueous-organic solvent mixtures used in folding assays.

Orthogonal Stability Matrix

The core value of Cys(Acm) is its resistance to conditions that cleave other groups.

Protecting GroupStructureCleavage ConditionStability
Trityl (Trt) Triphenylmethyl95% TFA (Acid)Labile (Removed during resin cleavage)
Acm Acetamidomethyl Electrophilic Oxidation (

,

)
Stable in 100% TFA & HF
Mob p-MethoxybenzylHF (Strong Acid)Stable in TFA
tBu tert-ButylTFA / DMSOStable in mild oxidants

Mechanism of Action: Electrophilic Oxidative Deprotection

In biochemical assays and synthesis, the "mechanism of action" for Cys(Acm) is an electrophilic substitution-elimination reaction . It does not spontaneously form disulfides; it must be activated by a soft electrophile, most commonly Iodine (


).
The Iodine-Mediated Pathway[3]
  • Activation: The sulfur atom of the Acm-protected cysteine attacks the diatomic iodine (

    
    ), forming a highly reactive iodosulfonium intermediate.
    
  • Displacement: The acetamidomethyl group is now a good leaving group.

  • Cyclization: A second cysteine residue (either free thiol or another Acm-activated species) attacks the sulfonium center.

  • Formation: The stable disulfide bond (

    
    ) is formed, and the Acm group is released as an acetamide byproduct.
    
Mechanistic Visualization

The following diagram illustrates the electron flow and intermediate states during the deprotection-cyclization event.

Acm_Mechanism Start Cys(Acm)-Peptide Intermediate Iodosulfonium Ion [R-S(+)-I] Start->Intermediate Electrophilic Attack Reagent Iodine (I2) Reagent->Intermediate Product Native Disulfide (Cys-S-S-Cys) Intermediate->Product Displacement Byproduct Byproduct: N-Hydroxymethylacetamide Intermediate->Byproduct Elimination Attack Nucleophilic Attack (2nd Cys Residue) Attack->Product Cyclization

Figure 1: The electrophilic iodine-mediated deprotection pathway of S-acetamidomethyl-L-cysteine.

Experimental Protocol: The "One-Pot" Folding Assay

This protocol describes the standard workflow for generating a bis-disulfide peptide (e.g.,


-Conotoxin) using a Trt/Acm orthogonal strategy.
Reagents Preparation
  • Solvent A: 50% Aqueous Acetic Acid (AcOH) or Methanol/Water (4:1).

  • Oxidant: 0.1 M Iodine (

    
    ) in Methanol.
    
  • Quencher: 1 M Ascorbic Acid (Vitamin C) in water.

Step-by-Step Methodology

Phase 1: First Disulfide Bond (Trt Removal)

  • Synthesize peptide using Fmoc-Cys(Trt)-OH at positions 1 & 3, and Fmoc-Cys(Acm)-OH at positions 2 & 4.

  • Cleave resin using 95% TFA. The Trt groups are removed , exposing free thiols at 1 & 3. The Acm groups remain intact .

  • Perform standard air or DMSO oxidation to form the first disulfide bond (Cys1-Cys3).

  • Purify the mono-disulfide intermediate via HPLC.

Phase 2: Second Disulfide Bond (Acm Removal - The Assay)

  • Dissolution: Dissolve the mono-disulfide peptide in Solvent A at 1 mg/mL.

  • Activation: Add the Iodine solution dropwise with vigorous stirring until a persistent dark yellow/brown color is observed (indicating excess

    
    ).
    
  • Incubation: Stir for 15–60 minutes at room temperature.

    • Note: Monitor via HPLC.[2][3][4] The Acm-protected peak should disappear.

  • Quenching: Add Ascorbic Acid solution dropwise. The solution will instantly turn clear (colorless) as iodine is reduced to iodide (

    
    ).
    
  • Isolation: Dilute with water and lyophilize or inject directly onto Prep-HPLC.

Workflow Diagram

Workflow Step1 Resin Cleavage (TFA) State1 Peptide with: 2x Free Thiols (SH) 2x Acm-Protected (S-Acm) Step1->State1 Step2 Oxidation 1 (DMSO/Air) State1->Step2 State2 Intermediate: 1x Disulfide Formed 2x Acm Intact Step2->State2 Step3 Iodine Oxidation (The Acm Assay) State2->Step3 + I2 / MeOH State3 Final Product: 2x Regioselective Disulfides Step3->State3 + Ascorbic Acid (Quench)

Figure 2: Sequential workflow for orthogonal disulfide bond formation.

Validation & Troubleshooting

Trustworthiness in this protocol relies on analytical verification. You cannot assume the bond formed correctly; you must prove it.

Mass Spectrometry Validation

The removal of the Acm group results in a specific mass shift.[5]

  • Mass of Acm Group: ~71.0 Da

  • Reaction:

    
    
    
  • Net Mass Change:

    • Loss of 2 Acm groups:

      
       Da
      
    • Loss of 2 Protons (

      
      ) during bond formation: 
      
      
      
      Da
    • Total Shift: The final product should be 144 Da lighter than the bis-Acm precursor.

Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Incomplete Reaction Peptide aggregation or insufficient oxidant.Increase solvent dilution; ensure persistent yellow color (

excess).
Side Product (+71 Da) S-to-N Migration. Acm group moves to Gln/Asn side chain.Avoid strong acids during iodination; keep reaction time short.
Tyrosine Modification Iodination of Tyr ring.Ensure rapid quenching; keep pH acidic (< 4.0) during oxidation.[6][7]

References

  • Albericio, F., et al. (2014).[6] "Disulfide Formation Strategies in Peptide Synthesis." Royal Society of Chemistry. Link

  • Kamber, B., et al. (1980).[6][8] "The synthesis of cystine peptides by iodine oxidation of S-trityl-cysteine and S-acetamidomethyl-cysteine peptides."[6] Helvetica Chimica Acta.[8][9] Link

  • Sigma-Aldrich. "S-(Acetamidomethyl)-L-cysteine hydrochloride Product Specification." Merck/Sigma. Link

  • Hossain, M. A., et al. (2009). "Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide." International Journal of Peptide Research and Therapeutics. Link

  • ThermoFisher Scientific. "Crosslinking and Modification of Cysteines." ThermoFisher Technical Guide. Link

Sources

Exploratory

"S-(acetamidomethyl)-L-cysteine monohydrochloride" literature review and key publications

This guide serves as a comprehensive technical resource for the application of S-(acetamidomethyl)-L-cysteine monohydrochloride (Cys(Acm)) in advanced peptide synthesis. It moves beyond basic definitions to explore the m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the application of S-(acetamidomethyl)-L-cysteine monohydrochloride (Cys(Acm)) in advanced peptide synthesis. It moves beyond basic definitions to explore the mechanistic rationale, orthogonal strategies, and precise protocols required for regioselective disulfide bond formation.

Advanced Strategies for Regioselective Disulfide Formation

Executive Summary

In the engineering of complex peptide therapeutics (e.g., insulin analogues, conotoxins, defensins), the correct pairing of cysteine residues is the single most critical determinant of bioactivity. Random oxidation often leads to thermodynamic "scrambling" and inactive isomers.

S-(acetamidomethyl)-L-cysteine monohydrochloride (CAS: 28798-28-9) is the industry-standard tool for solving this problem. It introduces the Acm protecting group, which is orthogonal to standard Fmoc/tBu solid-phase peptide synthesis (SPPS) conditions. Unlike Trityl (Trt) groups, which are removed by Trifluoroacetic acid (TFA), the Acm group remains intact during resin cleavage, allowing researchers to direct the formation of specific disulfide bridges in a secondary, controlled reaction step.

Chemical Profile & Stability[1][2]
PropertySpecification
Chemical Name S-(acetamidomethyl)-L-cysteine monohydrochloride
Common Abbreviation H-Cys(Acm)-OH[1] · HCl
CAS Number 28798-28-9
Molecular Formula C₆H₁₂N₂O₃S[1][2][][4][5] · HCl
Molecular Weight 228.70 g/mol
Solubility Soluble in water, methanol, and dilute acid.
Stability (Acids) Stable to 95% TFA (Standard cleavage cocktails).
Stability (Bases) Stable to Piperidine (Fmoc deprotection).
Lability Cleaved by electrophilic oxidants (I₂, Tl(III)) or heavy metal salts (Ag(I), Hg(II), Pd(II)).
The Orthogonal Strategy: Mechanism of Action

The power of Cys(Acm) lies in its resistance to acidolysis.[6] In a typical synthesis of a peptide with two disulfide bonds (Bis-disulfide), a "One-Pot, Two-Step" strategy is employed:

  • Pair A (Cys-Trt): Protected with Trityl.[7] Removed by TFA during cleavage. These thiols are free in the crude peptide and can be oxidized first (e.g., by air or DMSO).

  • Pair B (Cys-Acm): Protected with Acm. Remains intact after TFA cleavage. These are oxidized selectively in a second step using Iodine or Thallium salts.

Visualization: The Orthogonal Pathway

The following diagram illustrates the logic flow for a regioselective synthesis using Cys(Acm).

OrthogonalStrategy Start Resin-Bound Peptide (Cys-Trt & Cys-Acm) Step1 TFA Cleavage (Removes Trt, leaves Acm) Start->Step1 Acidolysis Intermediate Crude Peptide (Free SH & Cys-Acm) Step1->Intermediate Step2 1st Oxidation (DMSO or Air, pH 8) Intermediate->Step2 Folded1 Monocyclic Peptide (Disulfide A formed, Cys-Acm intact) Step2->Folded1 Step3 2nd Oxidation / Deprotection (Iodine or Tl(tfa)3) Folded1->Step3 Electrophilic Attack Final Bicyclic Peptide (Regioselective Isomer) Step3->Final

Caption: Step-wise logic for creating specific disulfide topologies using Cys(Acm) orthogonality.

Experimental Protocols
Protocol A: Iodine Oxidation (The Standard Method)

This is the most common method. Iodine acts as both the deprotecting agent and the oxidant, directly converting two Acm groups into a disulfide bond.

Reagents:

  • Glacial Acetic Acid (AcOH)

  • Methanol (MeOH) or Water

  • Iodine (I₂)[8][9]

  • Ascorbic Acid (Vitamin C) or Sodium Thiosulfate (for quenching)

Step-by-Step Workflow:

  • Dissolution: Dissolve the peptide (containing Cys(Acm) residues) in a solvent mixture of AcOH:H₂O (4:1) or MeOH:H₂O at a concentration of 1 mg/mL.

    • Note: Acidic pH is preferred to minimize side reactions.

  • Oxidation: Add 10 equivalents of Iodine (dissolved in MeOH) relative to the peptide.

    • Observation: The solution should turn dark brown/amber.

  • Reaction: Stir vigorously at room temperature for 15–60 minutes. Monitor by HPLC.

    • Endpoint: Disappearance of the Acm-protected peak and appearance of the more hydrophobic (or hydrophilic depending on folding) cyclic product.

  • Quenching (Critical): Once complete, add aqueous Ascorbic Acid or Sodium Thiosulfate dropwise until the solution becomes colorless.

    • Why? Excess iodine can iodinate Tyrosine or oxidize Methionine/Tryptophan. Rapid quenching stops this.

  • Isolation: Dilute with water and lyophilize, or purify directly via Prep-HPLC.

Protocol B: Silver(I) Triflate Removal (The "Gentle" Method)

Use this if your peptide contains sensitive residues (Trp, Met, Tyr) that might be damaged by Iodine. This removes the Acm group to generate the silver mercaptide, which is then converted to the free thiol or disulfide.

Reagents:

  • Silver Triflate (AgOTf)

  • TFA[7][][8][9][10][11][12]

  • Anisole (scavenger)

  • DMSO (for subsequent oxidation)

Step-by-Step Workflow:

  • Cleavage: Dissolve peptide in TFA/Anisole (19:1). Add 20 equivalents of AgOTf. Stir at 4°C for 1 hour.

  • Precipitation: Precipitate the peptide-silver salt with cold ether.

  • Release: Dissolve the precipitate in dilute HCl or use DTT/Dithiothreitol to displace the silver and yield free thiols.

  • Oxidation: Proceed with mild oxidation (e.g., DMSO/buffer) to form the bond.

Critical Analysis: Selecting the Right Reagent

Not all deprotection methods are equal. Use the matrix below to select the optimal protocol for your specific sequence.

ReagentMechanismProsConsBest For
Iodine (I₂) Oxidative CleavageFast; One-step deprotection & cyclization.Risks iodination of Tyr/His; Oxidizes Met/Trp.Robust peptides; Insulin chains.
Thallium(III) (Tl(tfa)₃) Electrophilic AttackExtremely fast; Drives reaction to completion.Highly Toxic ; Hard to remove Tl traces.Difficult sequences where I₂ fails.
Silver(I) (AgOTf) Metal AffinityMild; No oxidative damage to Trp/Met.Two-step process (Deprotect -> Oxidize).Sensitive peptides (e.g., Somatostatin analogs).
NCS (N-Chlorosuccinimide) Chloronium ionFast; Avoids heavy metals.Can chlorinate Trp/Tyr if uncontrolled.Modern, green chemistry approaches.
Visualization: Decision Matrix for Oxidant Selection

DecisionMatrix Start Select Oxidant CheckSens Contains Trp, Met, or Tyr? Start->CheckSens NoSens No Sensitive Residues CheckSens->NoSens No YesSens Yes, Sensitive Residues CheckSens->YesSens Yes Iodine Use Iodine (I₂) (Standard Protocol) NoSens->Iodine Silver Use AgOTf or Pd(II) Complexes YesSens->Silver

Caption: Logic flow for avoiding side reactions during Acm removal.

Troubleshooting & Side Reactions

1. Iodination of Tyrosine:

  • Symptom:[8][13][14] Mass spectrum shows +126 Da adducts.

  • Solution: Minimize reaction time. Keep pH acidic (< 4.0). Use AgOTf instead of Iodine if Tyr is present.

2. Methionine Oxidation:

  • Symptom:[8][13][14] Mass spectrum shows +16 Da (Sulfoxide).

  • Solution: This is reversible. Treat the final peptide with NH₄I/DMS (Dimethylsulfide) in TFA to reduce Met(O) back to Met.

3. Serine/Threonine S→O Shift:

  • Symptom:[8][13][14] In peptides with adjacent Ser/Thr-Cys(Acm) sequences, the Acm group can migrate to the hydroxyl of Ser/Thr during Tl(III) cleavage.

  • Solution: Avoid Tl(III). Use Iodine in methanol, which suppresses this rearrangement.

References
  • Kamber, B., et al. (1980).[12] The Synthesis of Cystine Peptides by Iodine Oxidation of S-Trityl-cysteine and S-Acetamidomethyl-cysteine Peptides.[7][12] Helvetica Chimica Acta.[6] Link

  • Fujii, N., et al. (1987).[12] Studies on Peptides.[15][7][][5][6][11][12][16] CLI. Syntheses of Cystine-Peptides by Oxidation of S-Protected Cysteine-Peptides with Thallium(III) Trifluoroacetate.[12] Chemical & Pharmaceutical Bulletin.[12] Link

  • Albericio, F., et al. (1998). Preparation and Handling of Peptides Containing Methionine and Cysteine. Methods in Enzymology. Link

  • Postma, T. M., & Albericio, F. (2014).[12] Disulfide Formation Strategies in Peptide Synthesis.[9][12][16] European Journal of Organic Chemistry. Link

  • Hossain, M. A., et al. (2008). Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation.[12] International Journal of Peptide Research and Therapeutics. Link

Sources

Foundational

Discovery and History of Acetamidomethyl (Acm) as a Cysteine Protecting Group

Part 1: The Genesis and Chemical Rationale Introduction: The Cysteine Conundrum In the mid-20th century, the chemical synthesis of insulin and ribonuclease posed a significant challenge: the management of cysteine residu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Genesis and Chemical Rationale

Introduction: The Cysteine Conundrum

In the mid-20th century, the chemical synthesis of insulin and ribonuclease posed a significant challenge: the management of cysteine residues. The high nucleophilicity of the sulfhydryl (-SH) group and its propensity for random oxidation to disulfides made it the "problem child" of peptide chemistry. Existing protecting groups like benzyl (Bzl) required harsh deprotection conditions (sodium in liquid ammonia or anhydrous HF) that often degraded sensitive peptide sequences.

The Discovery (1968–1972)

The solution emerged from the Merck Sharp & Dohme Research Laboratories . In a seminal series of papers culminating in 1972, Daniel F. Veber , along with colleagues J.D. Milkowski, S.L. Varga, R.G. Denkewalter, and R. Hirschmann, introduced the S-acetamidomethyl (Acm) group.

Veber’s team sought a group that was:

  • Stable to strong acids (TFA, HF) to survive the rigors of solid-phase synthesis.

  • Stable to bases (hydrazine, weak alkali).

  • Removable under mild, specific conditions that would not affect other amino acids.

They synthesized S-acetamidomethyl-L-cysteine hydrochloride via the reaction of cysteine with N-hydroxymethylacetamide in acid. The resulting hemiaminal thioether structure proved remarkably stable due to the protonation of the amide nitrogen in acidic media, which suppresses the elimination of the thiol.

Key Reference: Veber, D. F., et al. (1972).[1] J. Am. Chem. Soc.[1][2] (First full description of Acm).

The Evolution: From Mercury to Iodine (1971)

Originally, Veber removed the Acm group using heavy metal ions, specifically Mercuric Acetate [Hg(OAc)₂] or Silver Nitrate, at pH 4. This formed a mercaptide intermediate, which was then treated with hydrogen sulfide (H₂S) to liberate the free thiol.

However, the true utility of Acm in modern synthesis was unlocked by B. Kamber at Ciba-Geigy. In 1971, Kamber demonstrated that Iodine (I₂) could simultaneously deprotect the Acm group and oxidize the resulting thiols to a disulfide bond in a single step. This "direct oxidation" bypassed the free thiol stage, preventing disulfide scrambling and simplifying the synthesis of cyclic peptides.

Part 2: Mechanistic Deep Dive

Chemical Structure and Stability

The Acm group is an N-acylaminomethyl derivative. Its stability profile is unique:

  • Acid Stability: In strong acids (HF, TFA), the amide oxygen or nitrogen is protonated. This destabilizes the potential carbocation intermediate required for cleavage, rendering the S-C bond stable.

  • Base Stability: It resists mild base but can be unstable in strong alkali due to β-elimination.

  • Solubility: The acetamido moiety is hydrophilic, often improving the solubility of protected hydrophobic peptides—a distinct advantage over the hydrophobic Trityl (Trt) group.

Mechanism of Iodine-Mediated Deprotection

The reaction with iodine is an electrophilic substitution.

  • Electrophilic Attack: Iodine attacks the sulfur atom of the Cys(Acm), forming a reactive sulfonium intermediate.

  • Displacement: The acetamidomethyl cation is displaced (and subsequently quenched by water/solvent).

  • Sulfenyl Iodide Formation: A transient cysteinyl sulfenyl iodide (Cys-S-I) is formed.

  • Disulfide Bond Formation: The highly reactive Cys-S-I is attacked by a second free thiol (or another activated Acm species) to form the disulfide bond (Cys-S-S-Cys).

Visualization: Iodine-Mediated Acm Removal

Acm_Mechanism Start Cys(Acm)-Peptide (R-S-CH2-NH-Ac) Intermediate Sulfonium Ion [R-S+(I)-CH2-NH-Ac] Start->Intermediate + I2 (Electrophilic Attack) Iodine Iodine (I2) Iodine->Intermediate Sulfenyl Sulfenyl Iodide (R-S-I) Intermediate->Sulfenyl - (Ac-NH-CH2)+ Byproduct Byproduct (Ac-NH-CH2-OMe) Intermediate->Byproduct Final Disulfide Bond (R-S-S-R') Sulfenyl->Final + Target Cys Target Second Cys residue (R'-SH or R'-S-Acm) Target->Final

Caption: Mechanism of Iodine-mediated transformation of Cys(Acm) directly to Cystine.

Part 3: Strategic Applications in Drug Development

Orthogonal Protection Strategies

The primary application of Acm is in the regioselective synthesis of peptides with multiple disulfide bonds (e.g., Conotoxins, Defensins, Insulin). By combining Acm with the acid-labile Trityl (Trt) group, chemists can direct the folding pathway.

The Standard Workflow:

  • Cys(Trt): Removed by TFA during resin cleavage.[1] The resulting free thiols are oxidized (e.g., by air or DMSO) to form the first disulfide bond.

  • Cys(Acm): Remains intact during TFA cleavage and the first oxidation.

  • Iodine Oxidation: The purified mono-disulfide peptide is treated with Iodine. The Acm groups are removed and the second disulfide bond is formed selectively.

Visualization: Regioselective Disulfide Formation

Orthogonality Resin Peptide on Resin Cys(Trt) ... Cys(Acm) Cleavage TFA Cleavage (Removes Trt, leaves Acm) Resin->Cleavage Linear Linear Peptide Cys(SH) ... Cys(Acm) Cleavage->Linear Ox1 Oxidation 1 (DMSO/Air) pH 7-8 Linear->Ox1 MonoCyclic Monocyclic Peptide (S-S formed) ... Cys(Acm) Ox1->MonoCyclic Ox2 Oxidation 2 (Iodine) Acidic Solvent MonoCyclic->Ox2 Final Bicyclic Peptide (Regioselective S-S) Ox2->Final

Caption: Orthogonal strategy using Trt and Acm for sequential disulfide bond formation.

Comparative Data: Cysteine Protecting Groups[1][4][5][6][7][8]
FeatureTrityl (Trt)Acetamidomethyl (Acm)p-Methoxybenzyl (Mob)
Removal Condition Dilute TFA (1-5%)Iodine (I₂), Hg(II), Ag(I), Tl(III)Strong Acid (HF, TFMSA)
Stability Labile to TFAStable to TFA, HF, BaseStable to TFA
Oxidation Mode Stepwise (Free thiol -> S-S)Direct (Protected -> S-S)Stepwise
Primary Use General SPPS, 1st DisulfideRegioselective 2nd DisulfideBoc Chemistry
Scavenger Need High (Silanes/EDT)Low (Quench I₂ with Ascorbate)High

Part 4: Experimental Protocols

Protocol 1: Iodine-Mediated Cyclization (Direct S-S Formation)

This protocol converts a bis-Acm linear peptide directly into a cyclic disulfide.

Reagents:

  • Iodine (I₂)[3][4][5][6]

  • Solvent: 80% Acetic Acid (aq) or MeOH/H₂O (4:1)

  • Quencher: 1M Ascorbic Acid or Sodium Thiosulfate

Step-by-Step:

  • Dissolution: Dissolve the Acm-protected peptide in 80% aqueous acetic acid at a concentration of 0.5 – 1.0 mg/mL. (High dilution favors intramolecular cyclization over intermolecular polymerization).

  • Oxidation: Add 10 equivalents of Iodine (dissolved in MeOH or AcOH) under vigorous stirring.

  • Reaction: Stir at room temperature for 30–60 minutes. The solution should remain dark brown/amber.

  • Monitoring: Monitor by HPLC. The Acm-protected peak will disappear, and a slightly earlier eluting peak (the cyclic peptide) will appear.

  • Quenching: Add 1M Ascorbic Acid dropwise until the solution turns colorless (reduction of excess Iodine).

  • Isolation: Dilute with water and lyophilize, or load directly onto preparative HPLC.

Protocol 2: Heavy Metal Removal (Generation of Free Thiols)

Used when the objective is to obtain free thiols without immediate oxidation, or if Iodine sensitive residues (Tyr, Trp) are problematic.

Reagents:

  • Mercury(II) Acetate [Hg(OAc)₂][3]

  • β-Mercaptoethanol or DTT

Step-by-Step:

  • Dissolution: Dissolve peptide in 50% acetic acid.

  • Cleavage: Add 1.0 eq of Hg(OAc)₂ per Acm group. Adjust pH to 4.0 using dilute NH₄OH. Stir for 60 mins under Nitrogen.

  • Liberation: Add excess β-Mercaptoethanol (5–10 eq) or DTT. Stir for 2–4 hours. The mercury will precipitate as HgS or form soluble complexes with the reducing agent.

  • Purification: Desalt via Gel Filtration (Sephadex G-25) or HPLC to remove mercury salts.

Critical Troubleshooting (Self-Validating Systems)
  • Iodination of Tyrosine: If the peptide contains Tyr, Iodine can add to the ring. Solution: Perform the reaction in MeOH/H₂O rather than AcOH, or keep pH < 3. Add anisole as a scavenger.

  • Incomplete Oxidation: If Acm removal is slow, ensure the solvent is acidic (HCl or AcOH). Protonation of the amide facilitates the leaving group departure.

  • S->O Migration: In peptides high in Ser/Thr, Acm can migrate to the hydroxyls. Solution: Keep reaction times short and avoid highly acidic anhydrous conditions.

References

  • Veber, D. F., Milkowski, J. D., Varga, S. L., Denkewalter, R. G., & Hirschmann, R. (1972). Acetamidomethyl.[2][3][6][7][8][9][10][11][12] A novel thiol protecting group for cysteine.[10] Journal of the American Chemical Society, 94(15), 5456–5461. Link

  • Kamber, B. (1971).[6] Cystine peptides from (S-acetamidomethyl-cysteine)-peptides through oxidation with iodine: synthesis of cyclo-L-cystine.[6] Helvetica Chimica Acta, 54(3), 927–930.[6] Link

  • Albericio, F., et al. (1998). Preparation of "Head-to-Tail" Cyclic Peptides via Side-Chain Anchoring. Journal of Organic Chemistry, 63(26), 9678–9683. (Demonstrates orthogonality). Link

  • Postma, J. P., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. Willem's Peptide Repository.

Sources

Exploratory

An In-Depth Technical Guide to S-(acetamidomethyl)-L-cysteine monohydrochloride: Sourcing, Purity, and Application

Abstract S-(acetamidomethyl)-L-cysteine monohydrochloride, commonly abbreviated as H-Cys(Acm)-OH·HCl, is a pivotal cysteine derivative employed extensively in peptide synthesis and protein engineering. The acetamidomethy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

S-(acetamidomethyl)-L-cysteine monohydrochloride, commonly abbreviated as H-Cys(Acm)-OH·HCl, is a pivotal cysteine derivative employed extensively in peptide synthesis and protein engineering. The acetamidomethyl (Acm) group provides a stable and reliable thiol protection, preventing undesired side reactions such as disulfide bond formation during the iterative process of peptide chain elongation.[][2] Its hydrochloride form enhances solubility, rendering it compatible with a range of solvent systems used in both solid-phase and solution-phase synthesis.[] This guide offers a comprehensive overview for researchers, scientists, and drug development professionals on sourcing high-quality H-Cys(Acm)-OH·HCl, interpreting supplier-provided analytical data, and implementing best practices for its use. We will delve into the supplier landscape, purity assessment methodologies, and the critical impact of reagent quality on experimental outcomes.

Chapter 1: The Imperative of Purity in Thiol Protection

In the precise world of peptide synthesis, the purity of each building block is paramount. For cysteine-containing peptides, which are crucial for forming structural and functional disulfide bridges, the protecting group strategy is a critical determinant of success. The S-Acm group is valued for its stability to the acidic conditions of Boc-based synthesis and the basic conditions of Fmoc-based synthesis, yet it can be selectively removed post-synthesis using reagents like iodine or silver salts.[3]

The presence of impurities in the H-Cys(Acm)-OH·HCl starting material can lead to several catastrophic failures in a synthesis campaign:

  • Truncated or Deleted Sequences: Unreacted starting materials or isomeric impurities can lead to the termination of peptide chain growth.

  • Side-Reaction Products: Reactive impurities may modify the growing peptide chain, resulting in complex mixtures that are difficult to purify.

  • Diastereomeric Contamination: The presence of D-cysteine derivatives will lead to the synthesis of diastereomeric peptides, which can be exceptionally challenging to separate and may have drastically different biological activities.

Therefore, rigorous quality assessment of the incoming amino acid derivative is not merely a formality but a foundational step for ensuring the integrity and reproducibility of the final peptide product.

Chapter 2: Navigating the Supplier Landscape

A variety of chemical suppliers offer S-(acetamidomethyl)-L-cysteine monohydrochloride, often with differing grades and stated purities. The choice of supplier should be guided by the application's sensitivity, scale, and regulatory requirements (e.g., research use only vs. cGMP grade for pharmaceutical development).

Below is a comparative summary of offerings from prominent suppliers. Note that stock and exact specifications are lot-dependent and should always be verified by consulting the supplier's website and the lot-specific Certificate of Analysis.

SupplierProduct NameCAS NumberStated PurityGrade/Application
Thermo Fisher Scientific S-Acetamidomethyl-L-cysteine hydrochloride28798-28-9≥ 98%Research/Lab
BOC Sciences S-Acetamidomethyl-L-cysteine hydrochloride28798-28-9≥ 98% (HPLC)Research/Manufacturing
MedChemExpress S-(Acetamidomethyl)-L-cysteine hydrochloride28798-28-9Not specified; CoA requiredResearch
United States Biological S-Acetamidomethyl-L-cysteine hydrochloride28798-28-9Highly PurifiedResearch
Chem-Impex Boc-L-Cys(Acm)-OH19746-37-3≥ 98% (HPLC)Peptide Synthesis
Echemi (Marketplace) H-CYS(ACM)-OH HCL28798-28-998% - 99%Industrial/Pharma

Table 1: A comparative listing of suppliers for S-(acetamidomethyl)-L-cysteine derivatives. Purity and grade should be confirmed with lot-specific documentation.

Chapter 3: Quality Assessment: From Certificate of Analysis to In-House Verification

The Certificate of Analysis (CoA) is the primary document attesting to a product's quality. However, a Senior Scientist must be able to critically interpret this document and, if necessary, perform in-house verification.

Decoding the Certificate of Analysis

A comprehensive CoA for H-Cys(Acm)-OH·HCl should include:

  • Identity Confirmation: Usually confirmed by ¹H-NMR, Mass Spectrometry (MS), or FTIR, matching the observed data to the known structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard.[4][5] A purity value of ≥98% is common for research-grade material.[][6] For more demanding applications, seek purities of >99.5%.

  • Chiral Purity: Often determined by chiral HPLC or polarimetry. This is critical to ensure the absence of the D-enantiomer.

  • Residual Solvents: Gas Chromatography (GC) may be used to quantify any remaining solvents from the synthesis and purification process.

  • Water Content: Determined by Karl Fischer titration. The monohydrate form is also commercially available.[7]

In-House Purity Verification: A Standardized HPLC Protocol

Verifying the purity of a new lot of material is a prudent step before committing it to a lengthy and expensive synthesis. Below is a generalized Reverse-Phase HPLC (RP-HPLC) method suitable for this purpose.

Objective: To resolve the main S-(acetamidomethyl)-L-cysteine peak from potential impurities.

Methodology:

  • System Preparation:

    • HPLC System: A standard system with a UV detector.

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: 214 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh ~1 mg of S-(acetamidomethyl)-L-cysteine monohydrochloride.

    • Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

  • Chromatographic Run:

    • Equilibrate the column with 95% A / 5% B for at least 15 minutes.

    • Inject 10 µL of the sample solution.

    • Run a linear gradient:

      • 0-20 min: 5% to 60% B.

      • 20-22 min: 60% to 95% B.

      • 22-25 min: Hold at 95% B.

      • 25-26 min: 95% to 5% B.

      • 26-30 min: Hold at 5% B (re-equilibration).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine purity: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Workflow for Reagent Qualification

The logical flow from receiving a new reagent to its acceptance for use in critical experiments is a self-validating system that ensures quality.

Reagent_Qualification_Workflow cluster_0 Procurement & Documentation cluster_1 In-House Verification cluster_2 Decision cluster_3 Final Disposition Receive Receive Reagent ReviewCoA Review Supplier CoA Receive->ReviewCoA Match Lot # PerformHPLC Perform HPLC Purity Test ReviewCoA->PerformHPLC Compare Purity Spec PerformID Confirm Identity (e.g., MS) PerformHPLC->PerformID Decision Accept or Reject? PerformID->Decision Accept Release to Synthesis Decision->Accept Pass Reject Quarantine & Return Decision->Reject Fail

Caption: Workflow for incoming quality control of amino acid derivatives.

Chapter 4: Synthesis Route and Potential Impurities

Understanding the synthesis of H-Cys(Acm)-OH·HCl provides insight into the potential impurities that may be present. A common laboratory-scale synthesis involves the reaction of L-cysteine with N-(hydroxymethyl)acetamide under acidic conditions.[2]

Synthesis_Pathway L_Cysteine L-Cysteine Reaction Acidic Conditions (e.g., TFA, HCl) L_Cysteine->Reaction Impurity2 L-Cystine (Oxidized Dimer) L_Cysteine->Impurity2 Oxidation NHA N-(hydroxymethyl)acetamide NHA->Reaction Product S-(acetamidomethyl)-L-cysteine monohydrochloride Reaction->Product Impurity1 Unreacted L-Cysteine Reaction->Impurity1 Incomplete Reaction Impurity3 Over-alkylation Products Reaction->Impurity3 Side Reaction

Caption: Simplified synthesis scheme and potential impurity sources.

Common Impurities:

  • L-Cystine: The oxidized dimer of cysteine, which can form if the reaction is exposed to air. This is a common impurity in cysteine-related chemicals.[5]

  • Unreacted L-Cysteine: Incomplete reaction can leave residual starting material.

  • N-(hydroxymethyl)acetamide: Residual starting reagent.

  • Diastereomers: While less common from this specific route if starting with pure L-cysteine, racemization is always a potential risk under harsh chemical conditions.

The presence of L-Cystine is particularly problematic as it can lead to unintentional and incorrect disulfide bond formation in the final peptide.

Conclusion and Best Practices

S-(acetamidomethyl)-L-cysteine monohydrochloride is an indispensable tool for modern peptide chemistry. The success of its application, however, is directly contingent on its purity. As a guiding principle, scientists should:

  • Source from Reputable Suppliers: Choose vendors who provide comprehensive, lot-specific Certificates of Analysis.

  • Scrutinize the CoA: Verify that identity, purity (by HPLC), and, ideally, chiral purity meet the requirements of your application.

  • Perform In-House Verification: For critical, large-scale, or GMP applications, independently verify the purity of the incoming material using a validated analytical method.

  • Proper Storage: Store the compound at the recommended temperature (typically 2-8°C) in a tightly sealed container to prevent moisture absorption and potential degradation.[]

By adhering to these principles of diligence and verification, researchers can mitigate risks associated with reagent quality and ensure the synthesis of high-fidelity, cysteine-containing peptides for their research and development endeavors.

References

  • H-Cys(Acm)-OH H2O [19647-70-2]. Aapptec Peptides. [Link]

  • S-Acetamidomethyl-L-cysteine Hydrochloride. American Elements. [Link]

  • S-Acetamidomethyl-L-cysteine hydrochloride, 98%, Thermo Scientific. Fisher Scientific. [Link]

  • Synthesis, Screening, and Sequencing of Cysteine-Rich One-Bead One-Compound Peptide Libraries. National Institutes of Health (NIH). [Link]

  • S-(acetamidomethyl)-L-cysteine monohydrochloride. PubChem, National Institutes of Health. [Link]

  • L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses. [Link]

  • The Synthesis of Cystine Peptides by iodine Oxidation of S-Trityl Cysteine and S-Acetamidomethyl Cysteine Peptides.
  • Cysteine protecting groups: applications in peptide and protein science. Royal Society of Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

"S-(acetamidomethyl)-L-cysteine monohydrochloride" applications in drug discovery and development

Application Note: S-(Acetamidomethyl)-L-cysteine Monohydrochloride in Regioselective Peptide Drug Discovery Executive Summary In the landscape of peptide drug discovery, the precise formation of disulfide bridges is the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: S-(Acetamidomethyl)-L-cysteine Monohydrochloride in Regioselective Peptide Drug Discovery

Executive Summary

In the landscape of peptide drug discovery, the precise formation of disulfide bridges is the rate-limiting step for translating linear sequences into biologically active 3D structures. S-(acetamidomethyl)-L-cysteine monohydrochloride (S-Acm-L-Cys[1][2]·HCl) serves as a critical orthogonal protecting group tool. Unlike standard trityl (Trt) protection, the acetamidomethyl (Acm) group is stable to strong acids (HF, TFA), allowing it to survive resin cleavage. This unique stability enables the regioselective formation of disulfide bonds —a mandatory requirement for synthesizing complex peptide toxins (e.g., conotoxins), insulin analogs, and cysteine-rich biological probes. This guide details the mechanistic basis, experimental protocols, and troubleshooting frameworks for deploying S-Acm-L-Cys in high-fidelity peptide synthesis.

Chemical Profile & Mechanism of Action

Compound Identity:

  • Name: S-(acetamidomethyl)-L-cysteine monohydrochloride[1]

  • Formula: C₆H₁₂N₂O₃S[3][4] · HCl

  • Role: Orthogonal Cysteine Protection Precursor / Building Block.

The Orthogonal Strategy: Modern Solid-Phase Peptide Synthesis (SPPS) relies on "orthogonality"—the ability to remove one protecting group without affecting others.

  • Acid Stability: The Acm group is stable to trifluoroacetic acid (TFA).[5] When a peptide is cleaved from the resin, Cys(Trt) residues are deprotected to free thiols (-SH), while Cys(Acm) residues remain protected.[5]

  • Oxidative Deprotection: The Acm group is removed via electrophilic attack, typically by Iodine (

    
    ) or Thallium(III) trifluoroacetate. This reaction does not merely "remove" the group; it activates the sulfur atom to immediately attack a neighboring cysteine, forming a disulfide bond in a single step.
    

Strategic Application: Regioselective Disulfide Formation

The primary application of S-Acm-L-Cys is the controlled folding of peptides with multiple disulfide bridges (e.g., 2 or 3 pairs). Random oxidation of a peptide with 4 free cysteines results in statistical scrambling (up to 3 isomers). Using S-Acm-L-Cys allows the chemist to dictate the connectivity.

Visualizing the Workflow

The following diagram illustrates the "Directed Folding" strategy using Cys(Acm) alongside Cys(Trt).

G Start Resin-Bound Peptide [Cys(Trt) ... Cys(Acm)] Step1 Step 1: Acid Cleavage (TFA) Removes Resin & Trt Group Start->Step1 95% TFA Intermed Linear Intermediate [Free -SH ... Cys(Acm)] Step1->Intermed Step2 Step 2: Buffer Oxidation (pH 7-8, Air/DMSO) Intermed->Step2 MonoCyclic Monocyclic Peptide (1st Disulfide Formed, Acm Intact) Step2->MonoCyclic Selective Folding Step3 Step 3: Iodine Oxidation (I2 in AcOH/MeOH) MonoCyclic->Step3 Acm Removal Final Bicyclic Native Peptide (Regioselective 2nd Disulfide) Step3->Final

Caption: Step-wise regioselective cyclization strategy using orthogonal Trt/Acm protection.

Detailed Experimental Protocols

Protocol A: Iodine-Mediated Cyclization (The "One-Pot" Method)

Target Audience: Synthetic Chemists requiring direct conversion of Cys(Acm) to Cystine.

Principle: Iodine acts as a mild oxidant that attacks the sulfur of the Acm group, generating a sulfenyl iodide intermediate (


). This highly reactive species is attacked by a second sulfur atom (either free or Acm-protected) to form the disulfide bond.

Reagents:

  • Peptide containing Cys(Acm) residues.[6][7][8][9][10][11][12][13]

  • Glacial Acetic Acid (AcOH).

  • Methanol (MeOH) or Water (HPLC grade).

  • Iodine (

    
    ).[8][10][12]
    
  • Ascorbic Acid (Vitamin C) or Sodium Thiosulfate (Quenchers).

Step-by-Step Procedure:

  • Dissolution: Dissolve the peptide (post-TFA cleavage and initial purification) in a mixture of AcOH:H2O (4:1 v/v) .

    • Note: The acidic environment minimizes random disulfide exchange.

    • Concentration: Maintain a dilute concentration (0.5 – 1.0 mg/mL) to favor intramolecular cyclization over intermolecular polymerization.

  • Oxidation: Add 10 equivalents of Iodine (dissolved in MeOH or AcOH) to the peptide solution under vigorous stirring.

    • Observation: The solution should turn a dark amber/brown color, indicating excess iodine.

  • Reaction: Stir at room temperature for 15–60 minutes . Monitor via HPLC/MS.[7]

    • Checkpoint: The Acm group adds mass (+71 Da). Removal and disulfide formation results in a mass loss of 144 Da per pair (2x Acm [142] + 2H [2]). Correction: Net mass change is Loss of (2x71) + Loss of (2H) = -144? No. Acm is C3H6NO (72 Da). Removal of 2 Acm groups (-144) and formation of S-S bond (no H lost relative to Cys-S-S-Cys, but relative to Cys(Acm) it is complex). Simplest check: The product mass should be the theoretical mass of the cyclic peptide.

  • Quenching: Once the reaction is complete, add 1M Aqueous Ascorbic Acid dropwise until the solution becomes colorless.

    • Why? Ascorbic acid reduces excess Iodine to Iodide (

      
      ), stopping the reaction and preventing iodination of Tyrosine or Histidine residues.
      
  • Isolation: Dilute with water and lyophilize, or inject directly onto Preparative HPLC for purification.

Protocol B: Silver Triflate (AgOTf) Deprotection (Non-Oxidative)

Use Case: When the peptide contains oxidation-sensitive residues (Met, Trp) that would be damaged by Iodine.

Principle: Silver ions have a high affinity for sulfur, cleaving the S-Acm bond to form a silver mercaptide, which is then treated with DTT to yield the free thiol.

  • Reaction: Dissolve peptide in TFA/Anisole (99:1). Add AgOTf (100 eq) and stir at 4°C for 2 hours.

  • Precipitation: Precipitate the peptide-silver complex with cold ether.

  • Release: Redissolve the precipitate in dilute AcOH containing Dithiothreitol (DTT) or Mercaptoethanol. Stir for 2-4 hours to displace the silver.

  • Result: This yields the reduced dithiol form. You must then perform a controlled oxidation (e.g., with DMSO or air) to form the bond.

Troubleshooting & Optimization (The "E-E-A-T" Analysis)

As a Senior Scientist, I have compiled common failure modes and their resolutions.

IssueProbable CauseCorrective Action
Modification of Tyrosine/Histidine Excess Iodine reacting with aromatic rings.Ensure pH < 4 during oxidation (use AcOH). Quench immediately upon completion.
Methionine Oxidation Iodine oxidizing Met to Met-Sulfoxide (+16 Da).Use AgOTf method (Protocol B) or add a scavenger like anisole if compatible.
Incomplete Cyclization Steric hindrance or aggregation.Increase temperature to 40°C or use Thallium(III) Trifluoroacetate (highly toxic, but potent) as an alternative oxidant.
Intermolecular Dimers Peptide concentration too high.Dilute the reaction to <0.5 mg/mL. Perform "High Dilution" addition of peptide into the iodine solution.
Scrambling of Existing Disulfides Acid-catalyzed exchange during Acm removal.Keep the reaction time short. Ensure the first disulfide (formed in Step 2) is stable.

Data Presentation: Stability Profile

ConditionStability of S-Acm GroupNotes
100% TFA Stable Allows removal of Trt/Boc/tBu groups without affecting Acm.
HF (0°C) Stable Compatible with Boc-chemistry cleavage.
Piperidine (20%) Stable Compatible with Fmoc deprotection cycles.
Iodine (I2) Labile Rapidly converts to Disulfide.
Mercury (Hg²⁺) Labile Removes Acm to free thiol (requires H2S/DTT workup).

References

  • Albericio, F., et al. (2025).[14] "On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide." International Journal of Molecular Sciences. (Note: Contextual match for recent NCS methods).

  • Kamber, B. (1971).[8] "Cystine peptides from (S-acetamidomethyl-cysteine)-peptides through oxidation with iodine."[8][15] Helvetica Chimica Acta.[8] (The foundational paper for Iodine oxidation).

  • Postma, T.M., & Albericio, F. (2014). "Dithiol-disulfide exchange in peptide synthesis." RSC Advances. (Review of disulfide formation strategies).

  • Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." Technical Notes.

  • Organic Syntheses. "S-Acetamidomethyl-L-cysteine hydrochloride preparation." Org.[16] Synth. 1980, 59, 190. (For the synthesis of the HCl salt itself).

Sources

Application

Protocol for selective protein modification with "S-(acetamidomethyl)-L-cysteine"

Application Note: Protocol for Selective Protein Modification with "S-(acetamidomethyl)-L-cysteine" Executive Summary The structural integrity and bioactivity of cysteine-rich peptides (e.g., conotoxins, insulin analogs,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Selective Protein Modification with "S-(acetamidomethyl)-L-cysteine"

Executive Summary

The structural integrity and bioactivity of cysteine-rich peptides (e.g., conotoxins, insulin analogs, defensins) often depend on the precise formation of intramolecular disulfide bridges.[1][2] Random oxidation of poly-cysteine peptides typically yields a thermodynamic mixture of isomers, many of which are inactive.

S-(acetamidomethyl)-L-cysteine (Cys(Acm)) is the industry-standard orthogonal protecting group used to solve this folding problem. Unlike the acid-labile Trityl (Trt) group, the Acm group is stable to Trifluoroacetic Acid (TFA) cleavage.[3] This stability allows for a "directed folding" strategy:

  • Phase 1: Removal of acid-labile groups (Trt) and formation of the first disulfide bond.

  • Phase 2: Selective removal of Acm groups and simultaneous formation of the second disulfide bond using an oxidant (typically Iodine).[4][5][6]

This guide details the protocol for the Iodine-mediated oxidative deprotection of Cys(Acm), including critical parameters to prevent side reactions like Tyrosine iodination and Methionine oxidation.

Mechanism of Action

The Acm group shields the cysteine thiol through a stable acetamidomethyl thioether linkage.[7][8] The deprotection mechanism with Iodine (


) is an electrophilic attack on the sulfur atom.
  • Activation: Iodine attacks the sulfur of the Cys(Acm), forming a reactive sulfonium intermediate.

  • Displacement: The acetamidomethyl cation is displaced (and subsequently trapped by solvent/scavengers).

  • Oxidation: The resulting sulfenyl iodide (Cys-S-I) is highly reactive and is attacked by a second free thiol (or another activated Acm-Cys) to form the disulfide bond (

    
    ).
    

Key Insight: Because the reaction proceeds via a highly reactive sulfonium species, the kinetics are extremely fast (< 15 mins). However, the excess iodine required can damage other sensitive residues (Tyr, Trp, Met) if not strictly controlled.

Experimental Workflow

The following diagram illustrates the logical flow of a dual-disulfide synthesis using the Trt/Acm orthogonal strategy.

G Start Resin-Bound Peptide [Cys(Trt) ... Cys(Acm)] Cleavage TFA Cleavage (Removes Trt, Keeps Acm) Start->Cleavage 95% TFA Intermediate Linear Peptide (Free SH ... Cys(Acm)) Cleavage->Intermediate Fold1 Oxidation 1 (Air/DMSO) Forms 1st Disulfide Intermediate->Fold1 pH 8.0 Purify1 HPLC Purification (Isolate Mono-Disulfide) Fold1->Purify1 Fold2 Oxidation 2 (Iodine) Removes Acm & Forms 2nd Disulfide Purify1->Fold2 I2 / AcOH Quench Quench (Ascorbic Acid) Fold2->Quench Final Final Native Peptide (Bis-Disulfide) Quench->Final

Caption: Orthogonal folding strategy separating Trt-labile and Acm-labile disulfide formation.

Materials & Reagents

ReagentGrade/SpecPurpose
Peptide Precursor >95% PurityMono-disulfide peptide with 2 intact Cys(Acm) residues.
Iodine (

)
ResublimedOxidant for Acm removal and cyclization.[9]
Glacial Acetic Acid HPLC GradeSolvent (stabilizes the carbocation intermediate).
Methanol (MeOH) HPLC GradeCo-solvent to improve solubility.
Ascorbic Acid Vitamin CMild reducing agent to quench excess Iodine.
Anisole Reagent PlusScavenger (optional) to prevent Tyr iodination.

Protocol: Iodine-Mediated Cyclization

Prerequisites: Ensure the starting peptide (containing the first disulfide and Acm-protected cysteines) is purified.[6] Crude mixtures often contain scavengers (EDT, DTT) from the cleavage step that will consume Iodine and ruin the stoichiometry.

Step 1: Peptide Dissolution

Dissolve the lyophilized peptide in Acetic Acid:Water (4:1 v/v) at a concentration of 0.5 – 1.0 mg/mL .

  • Expert Note: High dilution favors intramolecular cyclization (hairpin formation) over intermolecular dimerization (oligomers). If the peptide is hydrophobic, add up to 20% Methanol or TFE.

Step 2: Preparation of Iodine Solution

Prepare a fresh 0.1 M Iodine solution in Methanol.

  • Calculation: Dissolve 25.4 mg of

    
     in 1 mL of MeOH.
    
Step 3: Oxidative Cyclization (The "Titration" Method)

Do not dump excess iodine in at once. Use the visual titration method to minimize side reactions.

  • Place the peptide solution in a beaker with vigorous stirring.

  • Add the Iodine solution dropwise.

  • Endpoint Detection: Continue adding until a persistent amber/yellow color remains for >1 minute. This indicates that all Acm groups have been removed and free thiols oxidized, leaving a slight excess of Iodine.

  • Typically, this requires 10–15 equivalents of Iodine per Acm group.

Step 4: Reaction Incubation

Once the yellow color persists, stir for an additional 15–30 minutes at room temperature.

  • Checkpoint: Inject an aliquot onto analytical HPLC. The Cys(Acm) peak should disappear, replaced by a slightly earlier-eluting peak (the cyclic peptide is more compact/hydrophilic).

Step 5: Quenching

Immediately quench the reaction to prevent over-oxidation (e.g., Met -> Sulfoxide).

  • Add 1 M Aqueous Ascorbic Acid dropwise.

  • Stop adding as soon as the solution becomes colorless .

  • Why Ascorbic Acid? Unlike Thiosulfate, Ascorbic acid is milder and less likely to reduce the newly formed disulfide bond back to thiols under acidic conditions.

Step 6: Isolation
  • Dilute the reaction mixture 5-fold with Water (0.1% TFA).

  • Load directly onto a Preparative HPLC column.

  • Lyophilize fractions.

Troubleshooting & Optimization

Common failure modes and their chemical causality:

IssueObservation (HPLC/MS)Root CauseSolution
Tyrosine Iodination Mass +126 Da shiftElectrophilic aromatic substitution on Tyr phenol ring.Cool to 4°C ; Add Anisole (scavenger); Control pH < 4.0.
Methionine Oxidation Mass +16 Da shiftIodine oxidizes Met sulfide to sulfoxide.Perform reaction quickly; Quench immediately; Use AgOTf method instead (see below).
Incomplete Reaction Starting Material persistsSteric hindrance around Acm group; Peptide aggregation.Increase solvent polarity (HFIP/TFE); Increase Iodine eq (up to 50x).
Dimerization Mass = 2x TargetConcentration too high (>1 mg/mL).Dilute reaction to 0.1 mg/mL .

Alternative Protocol: Silver Triflate (AgOTf)

If the peptide contains sensitive residues (Tyr, Trp, Met) that react with Iodine, use the Silver-mediated deprotection. This removes Acm without immediate oxidation, allowing for milder folding conditions.

  • Dissolve: Peptide in TFA:Anisole (99:1) at 4°C.

  • React: Add Silver Triflate (AgOTf) (20 eq per Acm). Stir 1h at 4°C.

  • Precipitate: Add cold Diethyl Ether to precipitate the Peptide-Ag salt.

  • Release: Dissolve precipitate in aqueous buffer containing DTT or HCl to precipitate AgCl/Ag-DTT and release free thiol peptide.

  • Fold: Filter supernatant and fold using standard DMSO/Air oxidation (mild).

References

  • Albericio, F., et al. (1998).[10] Preparation of disulfide-containing peptides: Acm deprotection with iodine. Methods in Molecular Biology .

  • Kamber, B., et al. (1980). The synthesis of insulin fragments with Acm protection. Helvetica Chimica Acta .[4]

  • Postma, T. M., & Albericio, F. (2014). Dithiol-disulfide interchange for the formation of disulfide bonds. European Journal of Organic Chemistry .

  • Gong, Y., et al. (2015). Regioselective synthesis of multi-disulfide peptides. Protein Science .

  • Biotage Application Note. (2023). Optimizing the removal of an Acm protecting group.

Disclaimer: This protocol involves the use of corrosive acids and oxidants. Always wear appropriate PPE and perform reactions in a fume hood.

Sources

Method

Application Note: Precision Engineering of Disulfide-Rich Peptide Therapeutics in Oncology

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and oncology drug discovery. It focuses on the critical role of S-(acetamidomethyl)-L-cysteine (Cys(Acm)) as a strategic tool fo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and oncology drug discovery. It focuses on the critical role of S-(acetamidomethyl)-L-cysteine (Cys(Acm)) as a strategic tool for engineering disulfide-stabilized peptide therapeutics, a rapidly growing class of cancer drugs (e.g., bicyclic peptides, radiolabeled somatostatin analogs, and antibody-drug conjugate linkers).[1]

Abstract

The development of peptide-based cancer therapeutics is often hindered by the challenge of maintaining structural stability in the tumor microenvironment. Disulfide bridges are essential for locking peptides into bioactive conformations (e.g., loops, hairpins) that bind oncogenic targets with high affinity. However, random oxidation of multiple cysteine residues leads to "disulfide scrambling"—resulting in inactive misfolded isomers.

S-(acetamidomethyl)-L-cysteine (Cys(Acm)) provides a robust solution via orthogonal protection .[2] Unlike standard trityl (Trt) protection, the Acm group is stable to acidic cleavage (TFA), allowing the isolation of a linear peptide with the Acm groups intact. This enables a controlled, sequential formation of disulfide bonds (Regioselective Folding), critical for synthesizing complex bicyclic tumor-homing peptides and stable radiopharmaceuticals.

Strategic Rationale: The "Orthogonal" Advantage

In cancer research, "constrained peptides" (like Cyclotides or Bicyclic Peptides) are engineered to mimic protein-protein interaction interfaces (e.g., p53-MDM2 inhibitors). These require multiple, specific disulfide bonds.

  • Standard Cysteine (Cys(Trt)): Deprotected by TFA. Reacts immediately upon exposure to air/buffer.

  • S-Acm-L-Cysteine: Stable to TFA. Requires specific oxidative activation (usually Iodine or Thallium) to deprotect and form a bridge simultaneously.

By combining these two, researchers can force a peptide to fold into a specific shape, rather than a random mixture.

Visualization: The Regioselective Folding Pathway

The following diagram illustrates the workflow for creating a bicyclic cancer therapeutic using Cys(Acm) and Cys(Trt).

DisulfideStrategy Figure 1: Orthogonal Protection Strategy for Bicyclic Peptide Synthesis Linear Linear Peptide Resin (Contains Cys-Trt & Cys-Acm) Cleavage Step 1: Acid Cleavage (95% TFA) Linear->Cleavage Removes Trt, leaves Acm Intermediate Mono-Cyclic Intermediate (Free Thiols Oxidized, Acm Intact) Cleavage->Intermediate Buffer Oxidation (pH 8) Oxidation Step 2: Iodine Oxidation (Removes Acm + Forms 2nd Bridge) Intermediate->Oxidation Selective Activation Final Bicyclic Therapeutic (Fully Folded, Active) Oxidation->Final Directed Folding

Detailed Experimental Protocols

Protocol A: Incorporation via Solid Phase Peptide Synthesis (SPPS)

Objective: To synthesize a peptide backbone containing Cys(Acm) residues at specific positions.[3]

Reagents:

  • Fmoc-Cys(Acm)-OH (CAS: 86060-81-3)[4]

  • Coupling Reagents: DIC/Oxyma or HATU/DIEA.

  • Resin: Rink Amide (for amides) or Wang (for acids).

Procedure:

  • Coupling: Use standard Fmoc protocols. Fmoc-Cys(Acm)-OH couples slightly slower than simple amino acids due to the bulky Acm group.

    • Recommendation: Use double coupling (2 x 30 min) or extend single coupling time to 60 min.

    • Molar Ratio: 4:4:8 (AA : HATU : DIEA) relative to resin loading.

  • Prevention of Racemization: Use Oxyma Pure or HOBt as an additive. Avoid high base concentrations (keep DIEA < 2 equivalents during activation).

  • Cleavage from Resin:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Note: The Acm group is stable in this cocktail.[1][2][3] Do not add EDT (ethanedithiol) if you plan to keep Acm intact, although it is generally compatible.

    • Precipitate peptide in cold diethyl ether. Lyophilize.

Protocol B: The "Iodine Cyclization" (Acm Removal & Bridge Formation)

Objective: To selectively remove the Acm group and form the second disulfide bridge in one step. This is the industry standard for making bicyclic peptides.

Mechanism: Iodine (


) attacks the sulfur of the Acm group, forming a sulfenyl iodide intermediate which is then attacked by the second Cys(Acm) sulfur, releasing the Acm group as acetamide and forming the disulfide bond.

Safety Warning: Iodine is corrosive. Perform in a fume hood.

Step-by-Step:

  • Dissolution: Dissolve the purified mono-cyclic peptide (containing intact Acm groups) in Glacial Acetic Acid / Water (4:1 v/v) or Methanol / Water (80:20).

    • Concentration: Keep peptide dilute (0.5 – 1.0 mg/mL) to favor intramolecular (internal) cyclization over intermolecular (dimer) formation.

  • Oxidation:

    • Prepare a fresh 0.1 M solution of Iodine (

      
      ) in Methanol.
      
    • Add the Iodine solution dropwise to the peptide solution with vigorous stirring.

    • Endpoint: Continue adding until a persistent yellow/brown color remains (indicating excess Iodine).

    • Reaction Time: Stir for 30–60 minutes at room temperature.

  • Quenching:

    • Add 1M Ascorbic Acid (Vitamin C) or Sodium Thiosulfate solution dropwise.

    • The solution will turn from brown/yellow to clear immediately (indicating consumption of excess Iodine).

  • Work-up:

    • Dilute with water (10x volume).

    • Extract with ether to remove organic byproducts (optional) or proceed directly to preparative HPLC.

    • Purification: The Acm-removed peptide will have a different retention time.[5]

Data Summary: Oxidant Comparison

OxidantMechanismAdvantagesDisadvantages
Iodine (

)
Direct OxidationFast (30 min), One-pot removal & cyclization.Can oxidize Met (to sulfoxide) and Trp.
Thallium(III) Trifluoroacetate Metal CoordinationVery mild, works when Trp/Met are present.Toxic (Thallium), requires careful disposal.
Silver Triflate (AgOTf) Metal AffinityRemoves Acm without immediate oxidation (allows shuffling).Expensive, requires separate oxidation step.
Protocol C: Troubleshooting Methionine/Tryptophan Oxidation

Problem: Iodine is a strong oxidant and may oxidize Methionine (Met) to Met-sulfoxide (+16 Da mass shift) or modify Tryptophan (Trp).

Solution: If your cancer targeting peptide contains Met or Trp:

  • Option 1 (Prevention): Perform the reaction in the presence of excess Anisole or Tyrosine methyl ester as scavengers.

  • Option 2 (Reversal): If Met oxidation occurs, treat the peptide with Ammonium Iodide (

    
    ) and Dimethyl Sulfide (DMS) in TFA after cyclization to reduce Met(O) back to Met.
    
  • Option 3 (Alternative Reagent): Switch from Iodine to Tl(tfa)3 (Thallium trifluoroacetate) in DMF/Anisole. Note: Strict safety protocols required for Thallium.

Emerging Applications in Cancer Research

Antibody-Drug Conjugates (ADCs)

Researchers use Cys(Acm) to introduce "masked" cysteine residues into engineered antibodies or linkers.

  • Workflow: The antibody is expressed/synthesized with Cys(Acm). The Acm protects the thiol from reacting with blood components or intracellular glutathione.

  • Activation: Just prior to drug conjugation, the Acm is removed to reveal a pristine thiol for maleimide-linker attachment, ensuring high homogeneity of the ADC.

Ruthenium-Based Metallodrugs

Recent studies suggest that Ruthenium (Ru) anticancer complexes (e.g., RAPTA-C analogs) interact selectively with cysteine-rich domains.

  • Research Horizon: S-Acm-L-Cys is used as a model ligand to study how Ru-drugs bind to protected vs. free thiols in the tumor microenvironment. The Acm group mimics the steric bulk of protein environments, helping optimize the "exchange rate" of Ru-ligands for DNA targeting.

Quality Control & Validation

Every synthesized peptide must be validated.

  • Mass Spectrometry (ESI-MS):

    • Calculate the expected mass shift.

    • Removal of 2 x Acm groups =

      
       Da.
      
    • Formation of Disulfide bond =

      
       Da.
      
    • Total Shift: Product should be 144.1 Da lighter than the precursor.

  • Ellman’s Test:

    • Perform Ellman’s test (DTNB) on the final product. It should be negative (no free thiols). A positive result indicates incomplete cyclization.

Visualization: Chemical Transformation

ReactionMechanism Figure 2: Iodine-Mediated Deprotection and Cyclization Mechanism Precursor Peptide-Cys(S-Acm)...Cys(S-Acm)-Peptide (Precursor) Reaction + I2 (Iodine) / MeOH (Electrophilic Attack on Sulfur) Precursor->Reaction Intermediate [S-I+] Intermediate Species Reaction->Intermediate Product Peptide-Cys-S-S-Cys-Peptide (Cyclized) + 2 x Acetamide Intermediate->Product - Acetamide

[4]

References

  • Albericio, F., et al. (1990). "Application of acetamidomethyl and 9-fluorenylmethyl groups for efficient side protection of penicillamine in solid-phase peptide synthesis." International Journal of Peptide and Protein Research. Link

  • Kamber, B., et al. (1980). "The Synthesis of Cystine Peptides by Iodine Oxidation of S-Trityl-cysteine and S-Acetamidomethyl-cysteine Peptides." Helvetica Chimica Acta. Link

  • Postma, T.M., & Albericio, F. (2014). "Dithioacetals as Thiol Protecting Groups for Solid Phase Peptide Synthesis." Organic Letters. Link

  • Dyson, P.J., & Sava, G. (2006). "Metal-based antitumour drugs in the post genomic era." Dalton Transactions. (Context on Ruthenium-Thiol interactions). Link

  • Gong, Y., et al. (2023). "The versatile utility of cysteine as a target for cancer treatment."[1] Frontiers in Oncology. Link

  • BenchChem Application Note. (2025). "Automated Solid-Phase Synthesis of Peptides Containing Fmoc-Cys(Acm)-OH." Link

Sources

Application

Bioconjugation techniques using "S-(acetamidomethyl)-L-cysteine"

Application Note: Strategic Regioselective Disulfide Formation via S-(acetamidomethyl)-L-cysteine Executive Summary The correct topological folding of cysteine-rich peptides (e.g., conotoxins, insulin analogs, defensins)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Regioselective Disulfide Formation via S-(acetamidomethyl)-L-cysteine

Executive Summary

The correct topological folding of cysteine-rich peptides (e.g., conotoxins, insulin analogs, defensins) is the primary bottleneck in therapeutic peptide development. Random oxidation often yields thermodynamically stable but biologically inactive "scrambled" isomers.

This guide details the Orthogonal Protection Strategy using S-(acetamidomethyl)-L-cysteine [Cys(Acm)] . Unlike standard Trityl (Trt) protection, the Acm group is stable to Trifluoroacetic Acid (TFA) cleavage, allowing researchers to direct the formation of specific disulfide bridges in a controlled, sequential manner.[1]

The Orthogonal Strategy

To force a specific disulfide topology (e.g., Cys1-Cys4 and Cys2-Cys3), we utilize two distinct protecting groups with non-overlapping removal conditions.

  • Set A (Acid-Labile): Cys(Trt). Removed during resin cleavage (95% TFA).

  • Set B (Oxidation-Labile): Cys(Acm). Survives resin cleavage; removed post-purification using Iodine (

    
    ).[1]
    
Workflow Visualization

OrthogonalStrategy cluster_legend Key Transformation Start Resin-Bound Peptide (Cys1/4=Trt, Cys2/3=Acm) Step1 Step 1: TFA Cleavage (Removes Trt, Acm remains) Start->Step1 Intermediate Linear Intermediate (Free SH at 1/4, Acm at 2/3) Step1->Intermediate Step2 Step 2: First Oxidation (pH 7-8, Air or DMSO) Intermediate->Step2 Folded1 Partially Folded Peptide (Disulfide 1-4 formed) Step2->Folded1 Step3 Step 3: Iodine Treatment (Removes Acm + Oxidizes) Folded1->Step3 Final Native Folded Peptide (Disulfide 1-4 & 2-3) Step3->Final

Figure 1: The sequential folding pathway. Note that Cys(Acm) acts as a temporary "mask" preventing Cys2 and Cys3 from interfering with the first folding event.

Mechanistic Insight: Why Iodine?

The removal of the acetamidomethyl group by iodine is an electrophilic substitution, not a simple hydrolysis. This is critical to understand because it dictates the necessary stoichiometry.

  • Activation: Iodine (

    
    ) attacks the sulfur atom of the Cys(Acm), forming a highly reactive sulfonium intermediate.
    
  • Displacement: The Acm group is displaced (typically as an acetamide derivative).[2]

  • Oxidation: The activated sulfur species immediately reacts with a second activated sulfur (or free thiol) to form the disulfide bond (

    
    ).
    

Critical Implication: Because the reaction is driven by


 consumption, you generally need a significant molar excess (10–50 eq) to drive kinetics to completion, especially in dilute folding buffers.

Detailed Protocols

Protocol A: Synthesis & First Folding (The "Trt" Phase)

Pre-requisite: Peptide assembled via Fmoc-SPPS containing Cys(Trt) and Cys(Acm).

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[3]5) for 2–3 hours.

    • Note: Avoid thiol scavengers (EDT/DODT) if possible, or ensure they are completely removed via ether precipitation, as they can interfere with subsequent oxidation steps.

  • Pre-Purification (Optional but Recommended): Purify the linear, Acm-protected intermediate via RP-HPLC.

    • Validation: Verify Mass = [Expected Mass] + (n * 71 Da), where n is the number of Acm groups (Acm mass contribution is +71 Da).

  • First Oxidation (Trt pairs): Dissolve peptide (0.1–0.5 mg/mL) in Ammonium Bicarbonate buffer (pH 8.0). Stir open to air for 24–48 hours or use 5% DMSO to accelerate.

  • Isolation: Lyophilize the mono-disulfide intermediate.

Protocol B: Acm Removal & Second Folding (The "Iodine" Phase)

This is the critical "One-Pot" deprotection and oxidation step.

Reagents:

  • Solvent: 80% Acetic Acid (AcOH) in water. (Preferred over Methanol for peptides containing Trp/Tyr to minimize side reactions).

  • Oxidant: 0.2 M Iodine (

    
    ) in AcOH.
    
  • Quencher: 1 M Ascorbic Acid (Vitamin C) in water.

Step-by-Step:

  • Dissolution: Dissolve the mono-disulfide peptide from Protocol A in 80% AcOH at a concentration of 1 mg/mL.

    • Expert Tip: High dilution favors intramolecular folding (cyclization). High concentration favors intermolecular aggregation (dimers).

  • Blanket: Flush the vessel with Nitrogen (

    
    ) to prevent random air oxidation, though Iodine is the primary driver here.
    
  • Iodine Addition: Add the Iodine solution dropwise with vigorous stirring. Target a final excess of 10–20 equivalents of

    
     relative to the peptide.
    
    • Visual Check: The solution should turn a persistent dark amber/brown color.

  • Reaction: Stir for 15–60 minutes at Room Temperature.

    • Monitoring: Analyze by HPLC.[3][4][5] The Acm-protected peak should disappear.

  • Quenching: Add 1 M Ascorbic Acid dropwise until the solution becomes completely colorless.

    • Mechanism:[2][6][7] Ascorbate reduces excess

      
       to Iodide (
      
      
      
      ), stopping the reaction immediately.
  • Extraction/Purification: Dilute with water (to <10% AcOH) and load directly onto Prep-HPLC.

Self-Validating Systems & Troubleshooting

A robust protocol must include "checkpoints" to verify success and identify failure modes.

Checkpoint 1: Mass Spectrometry Shifts

Use LC-MS to validate the transformation.

StateMass Change (

Mass)
Interpretation
Starting Material ReferenceCys(Acm) intact.
Success -144 Da (per pair)Loss of 2 Acm groups (

) and loss of 2 H (

) during S-S formation.
Failure: Met Oxidation +16 DaMethionine oxidized to Sulfoxide. Solution: Reduce reaction time or temp.
Failure: Iodination +126 DaTyrosine or Histidine iodinated. Solution: Ensure acidic pH (AcOH solvent).
Failure: S->N Shift No Change / IsomerAcm migrated to Gln/Asn sidechain. Solution: Avoid anhydrous strong acids.
Checkpoint 2: The "Color Test"
  • Observation: If the amber color fades spontaneously within minutes of adding Iodine, your peptide (or leftover scavengers) is consuming the oxidant too rapidly.

  • Action: Add more Iodine solution until the color persists.

Troubleshooting Sensitive Residues (Trp, Tyr, Met)

Iodine is a non-specific oxidant. If your sequence contains Tryptophan (Trp), Tyrosine (Tyr), or Methionine (Met):

  • Avoid Methanol: Use Aqueous Acetic Acid (80% or 90%). Methanol promotes iodination of Tyr/His.

  • Temperature: Perform the reaction at 4°C.

  • Scavengers: If Trp oxidation is persistent, adding Anisole can help, but do not use thiol-based scavengers (like DTT) as they will reduce your disulfide bonds.

Comparative Analysis of Reagents

Why choose Iodine over other methods?

ReagentMechanismProsCons
Iodine (

)
Electrophilic AttackOne-pot deprotection & oxidation. Cheap. Fast.Can modify Trp/Tyr/Met. Requires quenching.
Thallium (III) TFA Coordination/OxidationVery efficient. Mild conditions.Extreme Toxicity. Expensive. Difficult waste disposal.
Palladium (

)
Metal ComplexationExtremely mild. Can deprotect without oxidizing immediately (tunable).Expensive. Peptide can precipitate with Pd. Hard to remove metal traces.

References

  • Albericio, F., et al. (1998). "Preparation and handling of peptides containing methionine and cysteine." Methods in Enzymology, 289, 313-336. Link

  • Postma, T. M., & Albericio, F. (2014). "Dithio-bis(5-nitropyridine) for the removal of the acetamidomethyl cysteine protecting group." Organic Letters, 16(11), 3098-3101. Link

  • Gongora-Benitez, M., et al. (2012). "Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide." Biopolymers, 98(4), 329-339. Link

  • Bachem Technical Library. "Cysteine Derivatives and Disulfide Bond Formation." Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for incomplete Acm deprotection in peptide synthesis

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Incomplete Acetamidomethyl (Acm) Deprotection Overview The acetamidomethyl (Acm) group is a cornerstone of regioselective disulfide bond f...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Incomplete Acetamidomethyl (Acm) Deprotection

Overview

The acetamidomethyl (Acm) group is a cornerstone of regioselective disulfide bond formation.[1] Unlike trityl (Trt) groups, which are acid-labile, Acm is stable to TFA, allowing for the purification of linear intermediates before cyclization. However, "incomplete deprotection" is a frequent bottleneck, often caused by steric occlusion, solvent incompatibility, or kinetic stalling.

This guide provides a self-validating troubleshooting framework. We do not just offer "recipes"; we provide the logic to diagnose why your reaction failed and the protocols to fix it.

Part 1: Diagnostic Workflow

Before adjusting stoichiometry, determine if your method matches your peptide's physicochemical profile. Use this decision matrix to validate your approach.

AcmStrategy Start Diagnostic Start: Incomplete Acm Removal MethodCheck Current Method? Start->MethodCheck Iodine Iodine (I2) Oxidation MethodCheck->Iodine Metals Heavy Metals (Ag, Pd, Hg) MethodCheck->Metals SensCheck Contains Trp, Tyr, or Met? Iodine->SensCheck MetalType Metal Used? Metals->MetalType Yes Yes SensCheck->Yes Risk No No SensCheck->No Safe SolventCheck Solvent System? DirectOx Standard I2 Protocol (Fast, Direct S-S) SolventCheck->DirectOx Aq. AcOH / MeOH SideRxn High Risk of Modification (Iodination/Oxidation) SideRxn->Metals Switch Method AgPd AgOTf or PdCl2 (Req. 2-step: Deprotect -> Oxidize) MetalType->AgPd Yes->SideRxn No->SolventCheck

Figure 1: Strategic Decision Tree for Acm Deprotection. Selects the optimal pathway based on peptide sequence sensitivity and reaction goals.

Part 2: The Iodine Method (Direct Cyclization)

The Mechanism: Iodine acts as a mild oxidant that simultaneously removes the Acm group and facilitates disulfide bond formation. The reaction proceeds via an iodosulfonium intermediate.

Common Failure Mode: The reaction stalls at 80-90% conversion, or the peptide precipitates.

Troubleshooting Guide: Iodine Oxidation

Q: My LCMS shows a peak +71 Da higher than the expected cyclic mass. What is this? A: This is the mono-deprotected intermediate (one Acm removed, one remaining).

  • Cause: The reaction kinetics are too slow, likely due to a non-polar solvent or insufficient acid.

  • Fix: Iodine oxidation is significantly faster in polar, acidic media.

    • Standard: 80% AcOH (aq).

    • Alternative: If solubility is poor, use HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol). Avoid pure DCM or DMF, as the reaction is sluggish in non-protic solvents [1].

Q: I see the correct mass, but the yield is low and the solution turned cloudy. A: Your peptide has aggregated/precipitated. Disulfide formation constrains the peptide, often exposing hydrophobic patches.

  • Fix: Add chaotropic salts. Perform the reaction in 2M Guanidine·HCl (in AcOH/H2O) to keep the peptide unfolded and soluble during cyclization.

Q: My peptide contains Tyrosine and Tryptophan. I see multiple peaks with +126 Da or +16 Da. A: You have side reactions.

  • +126 Da: Iodination of Tyrosine (mono-iodo).

  • +16 Da: Oxidation of Tryptophan (or Methionine).

  • Protocol Adjustment:

    • Control pH: Ensure the pH is < 4.0. Tyrosine iodination is suppressed at low pH.

    • Limit Excess: Do not use the standard 10-20 eq of Iodine. Titrate Iodine (0.1 M in MeOH) dropwise until a faint yellow color persists [2].

    • Switch Methods: If side reactions persist, switch to Silver Triflate (AgOTf) deprotection (see Part 3).

Validated Protocol: Iodine-Mediated Cyclization
  • Dissolution: Dissolve peptide (0.5–1.0 mg/mL) in AcOH/H2O (4:1).

    • Note: If insoluble, add HFIP up to 20% volume.

  • Oxidation: Add 10 eq. of Iodine (100 mM stock in MeOH) in one portion.

  • Monitoring: Stir vigorously. Check HPLC at 15 min and 60 min.

  • Quenching: Add 1M Ascorbic Acid (aq) dropwise until the solution becomes colorless.

    • Why: Sodium thiosulfate can deposit sulfur; Ascorbic acid is cleaner for LCMS.

  • Purification: Dilute with water and lyophilize or inject directly onto Prep-HPLC.

Part 3: The Heavy Metal Route (Ag/Pd)

The Mechanism: Soft metals (Ag+, Pd2+) have a high affinity for sulfur, cleaving the S-Acm bond to form a metal-thiolate complex. This must be chemically disrupted (using DTT or HCl) to release the free thiol.

Use Case: Essential when the peptide contains oxidation-sensitive residues (Trp, Met, Tyr) that cannot survive Iodine.[2]

Troubleshooting Guide: Metal Deprotection

Q: I treated with AgOTf, but LCMS shows a mass corresponding to Peptide + Ag. A: The silver-peptide complex is stable. You have not released the thiol.

  • Fix: You must treat the reaction mixture with excess DTT (Dithiothreitol) or dilute HCl/DMSO to precipitate the silver as AgCl or complex it away from the peptide.

Q: The reaction with Palladium (PdCl2) is complete, but the peptide is stuck as a black precipitate. A: Palladium-peptide complexes can be incredibly insoluble.

  • Fix: Use the PdCl2 / Guanidine method. The presence of 6M Guanidine[3]·HCl prevents aggregation and keeps the Pd-complex in solution until quenching [3].

Validated Protocol: Silver Triflate (AgOTf)

Reference: Kamber et al. [4]

  • Reaction: Dissolve peptide in TFA/Anisole (95:5) at 0°C.

  • Addition: Add AgOTf (20 eq). Stir at 0°C for 60 mins.

  • Precipitation: Precipitate peptide (as Ag-salt) with cold ether. Centrifuge.

  • Release: Dissolve the pellet in 50% AcOH containing 20 eq DTT. Stir for 2 hours.

    • Result: This yields the linear reduced dithiol.

  • Cyclization: Dilute to 0.1 mg/mL in ammonium bicarbonate (pH 8) to allow air oxidation, or use DMSO (10%) for faster cyclization.

Part 4: Analytical Data & Verification

Use this table to interpret your Mass Spec data during troubleshooting.

Table 1: Mass Shift Diagnosis (Relative to Linear Acm-Protected Peptide)

StateMass Shift (Δ)ExplanationAction
Starting Material 0

Increase reaction time.
Mono-Deprotected -71 Da

Incomplete. Check solvent polarity.
Cyclic Product -144 Da

Success (Target mass).
Reduced Dithiol -142 Da

Oxidation failed. Add DMSO or Air.
Tyr-Iodination +126 DaMono-iodo TyrosinepH too high. Switch to AgOTf.
Met-Oxidation +16 DaMethionine SulfoxideReduce Iodine excess.
Visualizing the Pathway

RxnPathway Start Linear Cys(Acm) Intermediate Iodo-Sulfonium Intermediate Start->Intermediate + I2 Product Cyclic Disulfide (Target) Intermediate->Product - Acm (fast) SideProduct Side Rxns (Tyr-I / Met-O) Intermediate->SideProduct Excess I2 / High pH

Figure 2: Reaction Pathway. The kinetic competition between cyclization and side reactions is controlled by pH and stoichiometry.

References
  • Albericio, F., et al. (1998). "Preparation of Head-to-Tail Cyclic Peptides." Journal of Organic Chemistry.

  • Bachem. (2021). "Cysteine Derivatives and Disulfide Bond Formation." Bachem Technical Guides.

  • Jbara, M., et al. (2016). "Palladium-Assisted One-Pot Deprotection of Acm." Angewandte Chemie.

  • Kamber, B., et al. (1980). "The Synthesis of Cystine Peptides by Iodine Oxidation of S-Trityl-cysteine and S-Acetamidomethyl-cysteine Peptides." Helvetica Chimica Acta.

Sources

Optimization

Common pitfalls in the HPLC purification of Cys(Acm)-containing peptides

This guide addresses the specific challenges associated with High-Performance Liquid Chromatography (HPLC) purification of peptides containing S-acetamidomethyl-L-cysteine [Cys(Acm)] . It focuses on the unique physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges associated with High-Performance Liquid Chromatography (HPLC) purification of peptides containing S-acetamidomethyl-L-cysteine [Cys(Acm)] . It focuses on the unique physicochemical properties of the Acm group, its removal strategies, and the common chromatographic anomalies users encounter.

Core Logic: The Cys(Acm) Paradox

Why use it? Cys(Acm) is orthogonal to standard acid-labile protecting groups (like Trt). It survives TFA cleavage, allowing you to purify the linear peptide first and then selectively form disulfide bonds later (usually via Iodine oxidation). The Pitfall: The Acm group (Acetamidomethyl) adds significant hydrophobicity and bulk to the peptide. This alters retention times, increases aggregation risks, and introduces specific side-reaction pathways during the deprotection/oxidation step that are often invisible to standard UV monitoring.

Part 1: Troubleshooting Guide (Symptom-Based)

Issue 1: "My Main Peak Has the Wrong Mass (Mass = Starting Material)"

Symptom: You performed the Iodine (I


) oxidation to remove Acm and cyclize the peptide. The HPLC peak looks sharp, but the Mass Spec (MS) shows the mass of the linear, Acm-protected starting material rather than the cyclized product.
Diagnosis: The S

O Acm Shift.
Mechanism: Instead of leaving the peptide, the Acm cation migrates from the Cysteine sulfur to the hydroxyl group of a nearby Serine (Ser) or Threonine (Thr) residue.[1][2] This is an isomer of your starting material, so the mass is identical, but the structure is chemically distinct and inactive.

Corrective Protocol:

  • Scavenger Check: Ensure the oxidation buffer contains water (essential for hydrolysis of the intermediate).

  • Acidification: Perform the reaction in acidic media (acetic acid/water). The S

    
    O shift is favored in neutral/basic conditions or anhydrous conditions.
    
  • Alternative Oxidant: If the sequence is Ser/Thr rich, switch from Iodine to Thallium(III) trifluoroacetate [Tl(tfa)

    
    ]  (though toxic, it minimizes this shift) or use Silver triflate (AgOTf) .
    
Issue 2: "The Peak is Broad/Tailing or Disappears Entirely"

Symptom: The linear Cys(Acm) peptide elutes as a "hump" rather than a sharp peak, or retention time shifts unpredictably between runs. Diagnosis: Hydrophobic Aggregation. Mechanism: The Acm group blocks the polar thiol, making the peptide significantly more hydrophobic than its free-cysteine counterpart. This leads to on-column aggregation or strong adsorption to the C18 stationary phase.

Corrective Protocol:

  • Temperature Control: Heat the HPLC column to 60°C . This disrupts hydrogen bonding and hydrophobic aggregates.

  • Chaotropic Additives: Add 0.1% Hexafluoroisopropanol (HFIP) or 6 M Guanidine HCl to the sample before injection (do not add Guanidine to the mobile phase if using MS).

  • Stationary Phase: Switch to a C4 or Phenyl-Hexyl column instead of C18 to reduce hydrophobic interaction strength.

Issue 3: "I See a '+126 Da' or '+128 Da' Adduct"

Symptom: Post-oxidation HPLC shows a secondary peak with a mass increase of ~126-128 Da. Diagnosis: Iodination of Tyrosine or Histidine. Mechanism: Iodine is not just an oxidant; it is an electrophile. If the reaction runs too long or without scavengers, I


 will attack the phenol ring of Tyr or the imidazole of His.

Corrective Protocol:

  • Titration: Do not add excess Iodine all at once. Titrate a yellow Iodine solution into the peptide solution until a faint yellow color persists for 1 minute, then quench immediately.

  • Quenching: Use Ascorbic Acid (Vitamin C) to instantly reduce excess Iodine to Iodide.

  • Protection: If possible, use Tyr(tBu) during synthesis, but since Acm removal happens after TFA cleavage, the Tyr is usually unprotected. In this case, control temperature (keep at 0°C) during oxidation.

Part 2: Visualizing the Workflow & Pitfalls

The following diagram illustrates the standard workflow and the critical divergence points where purification fails.

CysAcmWorkflow cluster_tips Critical Control Points Start Crude Linear Peptide (Contains Cys-Acm) HPLC1 HPLC Purification 1 (Isolate Linear Precursor) Start->HPLC1 Standard Gradient Oxidation Iodine Oxidation (AcOH / H2O) HPLC1->Oxidation Dissolve in AcOH Check Check Mass (MS) Oxidation->Check Success Target: Disulfide Cyclic Peptide (Mass = Linear - 2*Acm - 2H) Check->Success Correct Mass Fail_Shift Pitfall: S->O Acm Shift (Mass = Linear) Check->Fail_Shift Mass Unchanged (High Ser/Thr content) Fail_Iodo Pitfall: Iodination (Tyr/His) (Mass = Target + 126 Da) Check->Fail_Iodo +126 Da (Excess I2)

Caption: Figure 1. The Cys(Acm) deprotection workflow. Note that the "S->O Shift" side reaction results in a product with the exact same mass as the starting material, making it difficult to detect without high-resolution HPLC separation.

Part 3: Comparative Data & Mobile Phase Selection

Choosing the right mobile phase is critical for separating the Acm-protected peptide from its deprotected or side-reaction variants.

Table 1: Mobile Phase Modifiers for Cys(Acm) Peptides
ModifierpH RangeVolatilityBest For...Risk Factor
TFA (0.1%) ~2.0HighGeneral purification; solubilizing hydrophobic Acm peptides.Signal Suppression: Reduces sensitivity in ESI-MS.
Formic Acid (0.1%) ~2.7HighLC-MS analysis; better ionization than TFA.Peak Shape: May cause broader peaks for basic peptides compared to TFA.
Ammonium Acetate (10mM) 6.5 - 7.5HighSeparating Diastereomers (racemized Cys) or pH-sensitive aggregates.Solubility: Hydrophobic Cys(Acm) peptides may precipitate at neutral pH.
TEAP (Triethylamine Phosphate) 3.0 - 6.0LowDifficult Separations: Best resolution for structural isomers.Non-Volatile: Cannot be used with MS; requires desalting step.

Part 4: Validated Experimental Protocols

Protocol A: Iodine-Mediated Cyclization (The "Titration" Method)

Use this protocol to minimize over-oxidation and iodination side reactions.

  • Preparation: Dissolve the HPLC-purified linear Cys(Acm) peptide in 50% Aqueous Acetic Acid at a concentration of 1 mg/mL. (High dilution favors cyclization over polymerization).

  • Blanket: Flush the vessel with Nitrogen (N

    
    ) to remove atmospheric oxygen.
    
  • Titration: Prepare a solution of I

    
     (10 eq) in Methanol. Add this dropwise to the stirring peptide solution.
    
  • Endpoint: Stop adding Iodine when the solution turns a persistent light yellow/amber color. Stir for 15–30 minutes.

  • Quench: Add 1M Ascorbic Acid (aqueous) dropwise until the solution becomes completely colorless.

  • Extraction (Optional Pro-Tip): If the peptide precipitates or is very hydrophobic, perform an ether extraction to remove excess Iodine and organic byproducts before HPLC.

  • Purification: Inject immediately onto RP-HPLC.

Protocol B: Recovering Aggregated Peptides (The "Hot" Column)

Use this when the peptide is not eluting or peaks are broad.

  • Column: C4 or C18 (Wide pore: 300Å).

  • Temperature: Set column oven to 60°C .

  • Mobile Phase A: Water + 0.1% TFA.[3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA + 10% Isopropanol . (Isopropanol helps solvate the Acm group).

  • Gradient: Run a shallow gradient (e.g., 1% B per minute).

Part 5: References

  • Albericio, F., et al. "Preparation and handling of peptides containing methionine and cysteine." Methods in Enzymology, Vol 289, 1997.

  • Kundu, A., et al. "Deprotection of S-acetamidomethyl cysteine: mechanisms and side reactions." International Journal of Peptide Research and Therapeutics, 2010.

  • Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." Technical Library.

  • Thermo Fisher Scientific. "Peptide Analysis and Purification: Troubleshooting Guide."

  • Engebretsen, M., et al. "Separation of peptide diastereomers by reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 2017.

Sources

Troubleshooting

Optimizing storage conditions for "S-(acetamidomethyl)-L-cysteine monohydrochloride"

Technical Support Center: S-(acetamidomethyl)-L-cysteine monohydrochloride Introduction: The Critical Role of Storage in Experimental Success S-(acetamidomethyl)-L-cysteine monohydrochloride, commonly abbreviated as H-Cy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: S-(acetamidomethyl)-L-cysteine monohydrochloride

Introduction: The Critical Role of Storage in Experimental Success

S-(acetamidomethyl)-L-cysteine monohydrochloride, commonly abbreviated as H-Cys(Acm)-OH·HCl, is a pivotal reagent in modern peptide synthesis and drug development.[][2] Its utility is derived from the acetamidomethyl (Acm) group, which serves as a stable and reliable protecting shield for the reactive thiol side-chain of cysteine.[2][3] This protection prevents unwanted side reactions, such as premature disulfide bond formation, during the stepwise assembly of peptide chains.[] However, the chemical integrity of this compound—and by extension, the success of your experiments—is fundamentally dependent on meticulous storage and handling.

This guide provides a comprehensive, experience-driven framework for optimizing the storage conditions of H-Cys(Acm)-OH·HCl. We will move beyond simple temperature recommendations to explore the causality behind potential degradation pathways and offer practical, actionable troubleshooting advice for the common issues encountered in the lab.

Section 1: Frequently Asked Questions (FAQs) on Optimal Storage

This section addresses the most common inquiries regarding the day-to-day storage and handling of S-(acetamidomethyl)-L-cysteine monohydrochloride.

Q1: What are the absolute ideal storage conditions for this compound?

A1: For maximum long-term stability, S-(acetamidomethyl)-L-cysteine monohydrochloride should be stored in a freezer at temperatures at or below -10°C.[4] It must be kept in a tightly sealed container to prevent moisture ingress and stored in a dry environment.[4][5][6]

ParameterRecommendationRationale
Temperature -10°C to -20°C (Freezer) Minimizes the rate of potential degradation reactions. Some suppliers may recommend 2-8°C for shorter-term storage, but freezing is the best practice for preserving long-term integrity.[][4][7]
Atmosphere Dry/Inert The compound is hygroscopic. Moisture can lead to hydrolysis and physical clumping, affecting weighing accuracy and chemical stability. Always store in a desiccator or a controlled low-humidity environment.[6][8]
Light Protect from Light While not acutely light-sensitive, prolonged exposure can contribute to degradation. Storing in an opaque container inside a freezer provides adequate protection. A noticeable darkening of the material during storage has been reported and can be accelerated by improper conditions.[4]
Container Tightly Sealed Original Container Prevents exposure to moisture and atmospheric contaminants.[5][6] Frequent opening and closing should be minimized.

Q2: The safety data sheet (SDS) from my supplier says "Keep refrigerated," while another says "Store in freezer." Which one is correct?

A2: Both are valid, but they serve different purposes. Refrigeration at 2-8°C is generally acceptable for short-term storage or for material that is in frequent use.[][7] However, for long-term archival storage (i.e., several months to years), storing in a freezer at -10°C or below is the authoritative recommendation to ensure the highest possible purity is maintained.[4] The underlying principle is that lower temperatures slow down all chemical processes, including degradation.

Q3: How should I handle the compound when taking a sample from the main container?

A3: Proper handling is crucial to prevent contamination of the bulk supply. Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder, which is a primary cause of degradation. Use clean, dry spatulas and weigh the desired amount in a low-humidity environment if possible. After taking the sample, purge the container with an inert gas like argon or nitrogen, seal it tightly, and promptly return it to the freezer.

Q4: Is S-(acetamidomethyl)-L-cysteine monohydrochloride compatible with all common laboratory solvents and reagents?

A4: No. It is stable under the acidic conditions often used in peptide synthesis.[3] However, it is incompatible with strong oxidizing agents.[4][6] Furthermore, the Acm protecting group can be cleaved by specific reagents, including mercuric ions, N-chlorosuccinimide (NCS), and certain copper or platinum complexes.[3][9][10][11] Accidental contamination with these substances will compromise the material.

Section 2: Troubleshooting Guide for Storage-Related Issues

Even with the best practices, problems can arise. This section provides a logical framework for diagnosing and addressing common issues.

Visualizing the Problem: A Troubleshooting Workflow

The following diagram outlines a decision-making process for when you suspect an issue with your stored reagent.

TroubleshootingWorkflow Start Suspect an issue with H-Cys(Acm)-OH·HCl Observe Observe the physical appearance of the solid. Start->Observe Discolored Is the powder discolored (yellow, brown, or darkened)? Observe->Discolored Clumped Is the powder clumpy or difficult to handle? Discolored->Clumped No Degradation High probability of degradation. Material integrity is compromised. Consider discarding. Discolored->Degradation Yes Performance Are you seeing poor performance in synthesis (e.g., low yield, side products)? Clumped->Performance No Moisture Likely moisture contamination. Product may be partially hydrolyzed. Use with caution or discard. Clumped->Moisture Yes Investigate Storage is a possible cause. Review handling procedures. Test for premature Acm cleavage. Performance->Investigate Yes Good Material appears physically stable. Issue may lie elsewhere in the experimental protocol. Performance->Good No

Caption: Troubleshooting decision tree for H-Cys(Acm)-OH·HCl.

Q5: My white H-Cys(Acm)-OH·HCl powder has turned slightly yellow/brown. What happened, and can I still use it?

A5: A color change from the expected white powder is a strong indicator of chemical degradation.[4][12] This discoloration suggests that the compound has undergone decomposition, potentially involving the loss of the Acm group and subsequent oxidation of the unprotected thiol. It is highly inadvisable to use discolored material, as it will introduce impurities and lead to unpredictable outcomes in your synthesis, including incorrect peptide sequences or failed reactions. The root cause is almost always improper storage, such as prolonged exposure to air, moisture, or elevated temperatures.[4]

Q6: I am observing unexpected disulfide-linked dimers in my peptide synthesis. Could my cysteine reagent be the cause?

A6: Yes, this is a classic symptom of compromised H-Cys(Acm)-OH·HCl. The entire purpose of the Acm group is to prevent this from happening.[] If you observe disulfide formation, it implies that the Acm group was prematurely cleaved, either from the starting material being degraded or due to an incompatible reagent in your workflow. Review your storage and handling protocols first. If they are sound, scrutinize your experimental conditions for any substances known to cleave the Acm group.

Visualizing the Mechanism: Degradation Pathway

Improper storage exposes the molecule to factors that can initiate its breakdown, leading to failed experiments.

DegradationPathway cluster_0 Improper Storage Conditions cluster_1 Degradation Cascade Moisture Moisture/Humidity Cleavage Premature Cleavage of Acm Group Moisture->Cleavage Oxidizers Oxidizing Agents (Contamination) Oxidizers->Cleavage Heat Elevated Temperature Heat->Cleavage Acm Stable H-Cys(Acm)-OH·HCl Thiol Unprotected Cysteine Thiol (Highly Reactive) Cleavage->Thiol Oxidation Oxidation Thiol->Oxidation Disulfide Cystine Disulfide Dimer (Impurity) Oxidation->Disulfide

Caption: Pathway from poor storage to product degradation.

Section 3: Experimental Protocol

Protocol 1: Small-Scale Quality Check for a Suspect Reagent

If you have doubts about a batch of H-Cys(Acm)-OH·HCl, this simple test can provide evidence of degradation before committing it to a large-scale synthesis.

Objective: To test for the presence of free thiols in the stored reagent, which indicates Acm group cleavage.

Materials:

  • Suspect H-Cys(Acm)-OH·HCl

  • Ellman's Reagent (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • UV-Vis Spectrophotometer

Methodology:

  • Prepare DTNB Solution: Dissolve DTNB in the phosphate buffer to a final concentration of ~1 mg/mL.

  • Prepare Analyte Solution: Accurately weigh and dissolve a small amount of the suspect H-Cys(Acm)-OH·HCl in the phosphate buffer to a known concentration (e.g., 5 mg/mL).

  • Reaction: In a cuvette, mix 950 µL of the phosphate buffer with 50 µL of the DTNB solution.

  • Blank Measurement: Measure the absorbance of the DTNB/buffer mixture at 412 nm. This is your blank (A_blank).

  • Test Measurement: To the same cuvette, add 10-20 µL of your analyte solution. Mix gently by pipetting.

  • Read Absorbance: After 2-5 minutes, measure the absorbance at 412 nm again (A_test).

  • Interpretation: A significant increase in absorbance (A_test > A_blank) indicates the presence of free thiols, as DTNB reacts with them to produce a yellow-colored product. This confirms that your H-Cys(Acm)-OH·HCl has degraded. A pure, stable sample should produce a negligible change in absorbance.

References

  • Sdfine. (n.d.). l-cysteine hydrochloride monohydrate.
  • Thermo Fisher Scientific. (2025). S-Acetamidomethyl-L-cysteine hydrochloride - SAFETY DATA SHEET.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Redox. (2025). Safety Data Sheet L-Cysteine Hydrochloride Monohydrate.
  • Carl ROTH. (n.d.). Fmoc-L-Cysteine-(Acetamidomethyl) PEPTIPURE® ≥99 %, for biochemistry.
  • LookChem. (n.d.). CAS No.124-43-6,Urea hydrogen peroxide Suppliers,MSDS download.
  • National Center for Biotechnology Information. (2025). S-(acetamidomethyl)-L-cysteine monohydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Veber, D. F., et al. (1972). Thiol Protection with the Acetamidomethyl Group: S -Acetamidomethyl- L -Cysteine Hydrochloride. Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (2025). S-(Acetamidomethyl)cysteine. PubChem Compound Database. Retrieved from [Link]

  • Kobayashi, D., et al. (2020). Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry.
  • Gugoasa, L. A., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups.
  • Carl ROTH. (2025). Safety Data Sheet: Pyridine.
  • AMERICAN ELEMENTS. (n.d.). S-Acetamidomethyl-L-cysteine Hydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Cysteine hydrochloride monohydrate.
  • Sigma-Aldrich. (n.d.). Urea hydrogen peroxide 97 124-43-6.
  • Gugoasa, L. A., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. MDPI.
  • Liu, K., et al. (2022). Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by trans-[PtX2(CN)4]2-: One-Pot Regioselective Synthesis of Disulfide Bonds. The Journal of Organic Chemistry.
  • Merck. (n.d.). Hydrogen peroxide urea CAS 124-43-6 | 818356.
  • Kobayashi, D., et al. (2020). Supporting Information: Deprotection of S-Acetamidomethyl Cysteine with Copper (II) and 1,2-Aminothiols under Aerobic Conditions. The Royal Society of Chemistry.

Sources

Optimization

Addressing poor solubility of peptides with multiple "S-(acetamidomethyl)-L-cysteine"

Topic: Addressing poor solubility of peptides with multiple "S-(acetamidomethyl)-L-cysteine" residues. Role: Senior Application Scientist, Peptide Chemistry Division. Executive Summary & Diagnostic Framework Welcome. If...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing poor solubility of peptides with multiple "S-(acetamidomethyl)-L-cysteine" residues. Role: Senior Application Scientist, Peptide Chemistry Division.

Executive Summary & Diagnostic Framework

Welcome. If you are accessing this guide, you are likely struggling with a peptide containing multiple S-acetamidomethyl-L-cysteine (Cys(Acm)) residues. You may be observing gelation, immediate precipitation upon cleavage, or severe back-pressure during HPLC.

The "Acm Aggregation" Paradox

While the Acm group is essential for orthogonal protection (allowing regioselective disulfide bond formation), it introduces a specific solubility challenge.

  • Hydrogen Bonding: The acetamido moiety contains an amide bond (–NH–CO–). Multiple Acm groups significantly increase the peptide's potential for intermolecular hydrogen bonding, often driving the formation of insoluble

    
    -sheet aggregates [1].
    
  • Hydrophobic Bulk: Unlike a free thiol (–SH), the Acm group is bulky and moderately hydrophobic. In a sequence that is already cysteine-rich (and likely hydrophobic), this pushes the peptide over the solubility threshold.

Diagnostic Rule of Thumb: If your peptide is insoluble in water/buffer but soluble in 6M Guanidine or neat HFIP, you are dealing with secondary-structure mediated aggregation , not just intrinsic hydrophobicity.

Solubility Decision Matrix (Pre-Oxidation)

Objective: Solubilize the linear Cys(Acm) peptide to prepare for Iodine (


) oxidation or HPLC purification.
Tier 1: The Standard Acidic Approach (Preferred)

Best for: Peptides with net positive charge (Basic).

  • Solvent: 10% - 50% Aqueous Acetic Acid (AcOH).

  • Why: AcOH is the standard solvent for Iodine oxidation. If your peptide dissolves here, you can proceed directly to the reaction without buffer exchange.

  • Protocol:

    • Weigh peptide.[1]

    • Add neat AcOH (approx. 50% of final volume).

    • Sonicate for 5 minutes.

    • Slowly dilute with water to desired concentration (usually 1 mg/mL for cyclization).

Tier 2: The "Structure Breaker" (HFIP)

Best for: Aggregated peptides, "Gels," and Amyloid-like sequences.

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[2]

  • Why: HFIP is a potent hydrogen-bond donor. It disrupts intermolecular

    
    -sheets (aggregates) and stabilizes intramolecular 
    
    
    
    -helices, effectively "monomerizing" the peptide [2].
  • Protocol:

    • Dissolve peptide in neat HFIP (10 mg/mL). It should dissolve almost instantly.

    • For Oxidation: Dilute this stock solution into your reaction buffer (e.g., Aqueous AcOH). Keep final HFIP concentration <10-20% if possible to minimize solvent effects on oxidation kinetics.

Tier 3: The Chaotropic Option (Use with Caution)

Best for: Extreme aggregates where HFIP fails.

  • Solvent: 6M Guanidine HCl (GnHCl) or 8M Urea.

  • Why: Complete denaturation.

  • Warning: You cannot perform Iodine oxidation directly in high concentrations of Guanidine/Urea without validating that the oxidant won't react with the denaturant or that the salt won't crash out upon adding the Iodine/MeOH solution. Urea can also carbamylate peptides upon heating. This is mostly for HPLC injection preparation.

Visual Workflow: The Solubility Decision Tree

SolubilityTree Start Start: Cys(Acm) Peptide Insoluble CheckCharge Calculate Net Charge (pH 7) Start->CheckCharge Basic Net Positive (+) CheckCharge->Basic Acidic Net Negative (-) CheckCharge->Acidic Neutral Neutral / Hydrophobic CheckCharge->Neutral TryAcOH Attempt: 50% Acetic Acid Basic->TryAcOH TryAmmonia Attempt: 0.1M NH4HCO3 (Warning: High pH risks disulfide scrambling) Acidic->TryAmmonia Neutral->TryAcOH Success1 Soluble? Proceed to Iodine Ox. TryAcOH->Success1 Yes Fail1 Insoluble / Gel TryAcOH->Fail1 No TryAmmonia->Fail1 No HFIP_Step The Nuclear Option: Dissolve in neat HFIP Fail1->HFIP_Step Dilute Dilute into Reaction Buffer (Final HFIP < 10%) HFIP_Step->Dilute HPLC Proceed to HPLC or Oxidation Dilute->HPLC

Figure 1: Decision matrix for solubilizing Cys(Acm) peptides. Note the prioritization of Acetic Acid to facilitate downstream Iodine oxidation.

Critical Protocol: Performing Iodine Oxidation on Poorly Soluble Peptides

The most common failure point is the peptide precipitating when the Iodine solution is added.

The "Pulse-Titration" Method Standard bulk addition of Iodine causes local concentration spikes, leading to precipitation.

Reagents:

  • Solvent A: 50% Acetic Acid / 50% Water (degassed).

  • Solvent B (Oxidant): Iodine (

    
    ) dissolved in Methanol (MeOH) or AcOH.
    
  • Quench: 1M Ascorbic Acid (Vitamin C) or Sodium Thiosulfate.

Step-by-Step:

  • Dissolution: Dissolve peptide in minimal neat HFIP (e.g., 100 µL for 5 mg).

  • Primary Dilution: Immediately dilute with Solvent A to reach ~0.5 mg/mL.

    • Check: If cloudiness appears, add more AcOH or small amounts of Acetonitrile (ACN).

  • The Reaction:

    • Add the Iodine solution dropwise with vigorous stirring.

    • Visual Cue: The solution should turn amber/yellow and stay yellow. If it turns colorless immediately, the Iodine is being consumed (reaction occurring). Keep adding until a persistent light yellow color remains (indicating excess Iodine).

  • Incubation: Stir for 15–60 mins. Monitor by HPLC (Acm removal is usually fast; disulfide formation follows).[3]

  • Quenching: Add Ascorbic Acid dropwise until the solution becomes colorless (instant reduction of excess

    
    ).
    
  • Purification: Inject directly onto HPLC (acidic conditions match mobile phase).

HPLC Purification Troubleshooting

Issue: Peptide elutes as a broad hump, "ghost peaks," or causes high back-pressure (clogging).

SymptomRoot CauseSolution
Broad/Tailing Peak Aggregation on-column or slow conformational exchange.Heat the Column: Set column oven to 45°C - 60°C. This increases mass transfer and breaks weak aggregates [3].
High Back-Pressure Peptide precipitating at the injection point (solvent shock).Solvent Matching: Ensure the sample solvent matches the Mobile Phase A. If sample is in 50% AcOH, inject small volumes. If in HFIP, dilute with Mobile Phase A before injection.
No Elution (Lost Sample) Irreversible adsorption (Hydrophobic interaction too strong).Switch Stationary Phase: Move from C18 to C4 or C8 . The larger pore size (300Å) and shorter alkyl chain reduce hydrophobic retention.
Ghost Peaks Carryover from previous runs.Cleaning Injection: Run a "sawtooth" gradient wash with 100% Isopropanol or TFE between runs to strip the column.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to solubilize my Cys(Acm) peptide? A: Avoid if possible. DMSO is a mild oxidant. While it solubilizes well, it is difficult to remove (high boiling point) and can cause uncontrolled oxidation of Methionine (Met) to Met-Sulfoxide or promote random disulfide scrambling if the pH isn't strictly controlled. For Cys(Acm) removal, Iodine is the specific oxidant needed; DMSO adds an uncontrolled variable.

Q: I have Tryptophan (Trp) in my sequence. Will Iodine damage it? A: Yes, Iodine can iodinate the indole ring of Trp.

  • Prevention: Perform the reaction in acidic media (AcOH) as described above. Iodination is much faster at neutral/basic pH.

  • Scavengers: Avoid adding scavengers like anisole during the iodine step, as they can interfere with the oxidation mechanism. Rely on kinetic control (stop reaction immediately upon completion).

Q: My peptide is acidic (lots of Glu/Asp). Acetic acid isn't working. A: This is the hardest case.

  • Dissolve in minimal 0.1M

    
     (Ammonium Bicarbonate) to leverage the charge.
    
  • Rapidly dilute into the acidic Iodine/AcOH mixture.

  • Why: You cannot do the Iodine reaction at basic pH (disulfide exchange happens). You must solubilize at high pH but react at low pH. The transition must be fast to avoid precipitation at the pI (isoelectric point).

Q: Why not use TCEP or DTT to solubilize? A: Absolutely not. TCEP and DTT are reducing agents. They will break any disulfide bonds you are trying to form. Furthermore, they do not remove the Acm group. They are counter-productive for this specific workflow.

References

  • Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

  • Ranganathan, S., et al. (2020). "Hexafluoroisopropanol (HFIP) as a solvent for the solubilization of amyloid-beta peptides."[1] Methods in Molecular Biology.

  • D'Hondt, M., et al. (2014). "Related impurities in peptide medicines: An overview of the current strategies for their control." Journal of Pharmaceutical and Biomedical Analysis.

  • Sigma-Aldrich. "Solubility Guidelines for Peptides." Technical Guides.

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for HFIP, Iodine, and other chemicals before use.

Sources

Troubleshooting

"S-(acetamidomethyl)-L-cysteine" deprotection without affecting other protecting groups

This Technical Support Guide is designed to assist researchers in the selective deprotection of S-acetamidomethyl-L-cysteine [Cys(Acm)] . It is structured to prioritize orthogonality—ensuring that while Acm is removed, o...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed to assist researchers in the selective deprotection of S-acetamidomethyl-L-cysteine [Cys(Acm)] . It is structured to prioritize orthogonality—ensuring that while Acm is removed, other protecting groups and sensitive amino acid residues remain intact.

Status: Operational Topic: Orthogonal Deprotection of S-(acetamidomethyl)-L-cysteine Ticket Priority: High (Sequence Integrity Risk)

Diagnostic Hub: Method Selection Strategy

Before initiating any protocol, you must select the deprotection reagent based on your peptide's specific sequence composition. Acm removal is not "one size fits all."[1][2]

Decision Matrix: Which Reagent Should I Use?

Use the following logic flow to determine the safest method for your specific peptide sequence.

Acm_Decision_Tree Start Start: Peptide Sequence Analysis Q1 Does sequence contain Tyr, Trp, or Met? Start->Q1 Method_I2 Method A: Iodine (I2) (Standard Oxidative Cyclization) Q1->Method_I2 No Q2 Is Trp protected as Trp(For)? Q1->Q2 Yes Q2->Method_I2 Yes (Trp is safe) Q3 Does it contain Met? Q2->Q3 No (Trp is free) Method_Ag Method B: Silver Triflate (AgOTf) (Electrophilic/Non-Oxidative) Q3->Method_Ag Yes (Avoid Oxidation) Method_Pd Method C: Palladium (PdCl2) (Fast/Aqueous Compatible) Q3->Method_Pd No (Trp sensitive only)

Caption: Figure 1. Decision matrix for selecting the optimal Acm deprotection reagent based on sequence liability.

Standard Operating Protocols (SOPs)

Method A: Iodine ( ) Oxidative Cyclization

Best for: Peptides lacking sensitive residues (Tyr, Trp, Met) or where Trp is formyl-protected. Mechanism: Electrophilic attack of


 on the sulfur atom, followed by nucleophilic attack by the second Cys residue.
Outcome:  Simultaneous deprotection and disulfide bond formation.[3][4][5][6]

Protocol:

  • Dissolution: Dissolve peptide in AcOH:H2O (4:1) or MeOH:H2O (4:1) at 1 mg/mL.

    • Note: Acidic pH helps suppress Tyrosine iodination if Tyr is present.

  • Oxidation: Add 10 equivalents of

    
     (dissolved in MeOH) in one portion with vigorous stirring.
    
  • Reaction: Stir for 15–30 minutes. Monitor by HPLC (Acm removal is usually fast).

  • Quenching (CRITICAL):

    • Add 1M Ascorbic Acid (aqueous) or Sodium Thiosulfate dropwise until the solution turns from dark brown/yellow to clear (colorless).

    • Why? Immediate quenching prevents over-oxidation of Met to sulfoxide (

      
      ) or iodination of Tyr (
      
      
      
      ).
  • Isolation: Dilute with water, lyophilize, or load directly onto Prep-HPLC.

Method B: Silver Triflate (AgOTf) Deprotection

Best for: Peptides containing Trp (free) , Met , or Tyr . This method is non-oxidative initially, allowing for greater control. Mechanism: Silver has a high affinity for sulfur, forming a stable Ag-mercaptide intermediate that must be disrupted.

Protocol:

  • Reaction: Dissolve peptide in TFA:Anisole (99:1) at 4°C. Add AgOTf (20 eq) . Stir for 1–2 hours.

  • Precipitation: Add cold diethyl ether to precipitate the peptide-Ag salt. Centrifuge and decant.

  • Liberation (The "Tricky" Step):

    • Option 1 (To obtain Disulfide): Dissolve precipitate in DMSO:1M HCl (1:1) . Stir overnight. (DMSO acts as the oxidant; HCl removes Ag).

    • Option 2 (To obtain Free Thiol): Dissolve precipitate in 1M AcOH containing DTT (40 eq) . Stir for 3 hours. Centrifuge to remove Ag-DTT complex (solid). Desalt supernatant.

Method C: Palladium (PdCl2) Deprotection

Best for: Rapid deprotection in aqueous buffers; highly orthogonal. Mechanism: Coordination of Pd(II) to sulfur facilitates hydrolytic cleavage of the acetamidomethyl group.

Protocol:

  • Reaction: Dissolve peptide in H2O or Guanidine·HCl (6M) at pH 4–6.

  • Add Catalyst: Add PdCl2 (10–15 eq) (predissolved in minimal HCl).

  • Time: Reaction is extremely fast (often < 30 mins).

  • Scavenging (CRITICAL):

    • Do NOT use DTT if you want to keep existing disulfide bonds (DTT reduces them).

    • Use Diethyldithiocarbamate (DTC): Add solid sodium diethyldithiocarbamate to chelate Pd. A yellow/orange precipitate will form.

  • Filtration: Filter out the Pd-DTC complex before HPLC.

Troubleshooting & FAQs

Issue: "My peptide mass is +126 Da higher than expected after Iodine treatment."
  • Diagnosis: Tyrosine Iodination. [7]

  • Cause: Electrophilic substitution on the ortho-position of the Tyr phenol ring.

  • Solution:

    • Ensure the reaction solvent is acidic (AcOH).

    • Reduce the equivalents of

      
       (try 3–5 eq).
      
    • Quench immediately upon disappearance of starting material. Do not let it stir "overnight."

Issue: "I used Silver Triflate, but I have no yield—just a sticky pellet."
  • Diagnosis: Incomplete Silver Removal.

  • Cause: The Ag-S bond is very strong. Simple washing is insufficient.

  • Solution: You must use a competitive ligand.

    • If you need the free thiol, use DTT (Dithiothreitol) or Mercaptoethanol in excess.

    • If you need the disulfide, use HCl/DMSO .[6] The Chloride ion precipitates Ag as AgCl, driving the equilibrium.

Issue: "My Tryptophan-containing peptide shows multiple peaks (+16, +32 Da) after Acm removal."
  • Diagnosis: Trp Oxidation or Alkylation.

  • Cause:

    • Oxidation:[2][8][9][10][11][12][13] Iodine can oxidize the indole ring.

    • Alkylation: During Acm removal, the generated carbocation (

      
      ) can attack the electron-rich indole ring of Trp.
      
  • Solution:

    • Use Trp(For) (Formyl protection) during synthesis. The formyl group deactivates the ring, preventing alkylation. Remove the Formyl group after cyclization using a short base treatment (Piperidine) or during HF cleavage (if using Boc chem).

    • Add scavengers like Anisole or Tryptophan (free amino acid) to the reaction mixture to absorb the Acm carbocation.

Issue: "Can I remove Acm on-resin?"
  • Answer: Yes.

  • Method: Swell resin in DMF/DCM. Use Thallium(III) trifluoroacetate (legacy, toxic) or

    
     in DMF .
    
  • Warning: Iodine on-resin can be sluggish. Ensure the resin is compatible with the oxidant. PdCl2 is also effective on-resin but requires thorough washing to remove the metal before cleavage.

Comparative Data: Reagent Specifications

FeatureIodine (

)
Silver Triflate (AgOTf)Palladium (

)
Primary Action Deprotection + OxidationDeprotection (to Ag-salt)Deprotection (to free SH)
Reaction Time 15–60 min1–2 hours15–30 min
Trp/Tyr Safety Low (High risk)HighHigh
Met Safety Low (Oxidation risk)ModerateHigh
Toxicity LowModerate (Ag waste)Moderate (Pd waste)
Cost LowHighHigh

References

  • Albericio, F., et al. (1998). "Preparation of protected Nα-urethane amino acids." Journal of Organic Chemistry.

  • Kamber, B., et al. (1980).[3] "The Synthesis of Cystine Peptides by Iodine Oxidation of S-Trityl-cysteine and S-Acetamidomethyl-cysteine Peptides." Helvetica Chimica Acta.[3]

  • Tam, J. P., et al. (1991). "Silver trifluoromethanesulfonate as a deprotecting reagent for the synthesis of cystine peptides."[4][6][14] International Journal of Peptide and Protein Research.

  • Góngora-Benítez, M., et al. (2012). "Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide." Biopolymers.[13]

  • Postma, T. M., & Albericio, F. (2014). "Dithiol-thiodisulfides in peptide synthesis: A review." European Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparing "S-(acetamidomethyl)-L-cysteine" with S-trityl cysteine in peptide synthesis

Topic: Strategic Thiol Protection: A Technical Comparison of S-Trityl (Trt) vs. S-Acetamidomethyl (Acm) Cysteine in Peptide Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Thiol Protection: A Technical Comparison of S-Trityl (Trt) vs. S-Acetamidomethyl (Acm) Cysteine in Peptide Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS), the choice between S-trityl (Trt) and S-acetamidomethyl (Acm) cysteine protection is not merely a matter of preference but a strategic decision dictating the synthesis workflow.[1]

Cys(Trt) is the industry standard for generating free thiols or forming random disulfide bridges. It is acid-labile, removed concomitantly with global deprotection. Cys(Acm) , conversely, is the "surgical" tool. Stable to trifluoroacetic acid (TFA), it remains intact after resin cleavage, enabling the purification of linear intermediates and the subsequent, directed formation of disulfide bonds (regioselective cyclization).

This guide dissects the mechanistic differences, performance metrics, and experimental protocols for both, providing the data needed to engineer robust synthetic pathways.

Mechanistic Foundations

To control peptide folding, one must control the protecting group's lability. The fundamental divergence lies in the cleavage mechanism.

S-Trityl Cysteine (Cys(Trt))
  • Structure: The bulky triphenylmethyl group protects the sulfur via a thioether bond.

  • Lability: Highly acid-labile.[1][3] The trityl cation is stabilized by resonance across three phenyl rings, making the C-S bond susceptible to cleavage by 95% TFA.

  • Mechanism: Upon acidolysis, the trityl group leaves as a stable carbocation (

    
    ).
    
  • Critical Requirement: Because the

    
     cation is an electrophile, it will readily re-alkylate the free thiol or other nucleophiles (Trp, Tyr) unless effectively quenched by scavengers (TIS, EDT, or silanes).
    
S-Acetamidomethyl Cysteine (Cys(Acm))[4][5]
  • Structure: An acetamidomethyl moiety (

    
    ) linked to sulfur.[4]
    
  • Lability: Acid-stable but oxidation-labile. It withstands 100% TFA and HF, making it orthogonal to Fmoc/tBu and Boc/Bzl strategies.

  • Mechanism: Removal requires electrophilic attack on the sulfur atom, typically by Iodine (

    
    ) or Thallium(III). This process usually results in the simultaneous formation of a disulfide bond (deprotection-cyclization) rather than a free thiol.
    

Strategic Comparison: Performance & Orthogonality

The following table summarizes the operational differences critical for process design.

FeatureS-Trityl (Trt)S-Acetamidomethyl (Acm)
Deprotection Condition 95% TFA (Acidolysis)

/ AcOH or Tl(III) (Oxidation)
Cleavage Timing During global resin cleavagePost-cleavage (Solution) or On-Resin
Product State Free Thiol (-SH)Disulfide Bridge (-S-S-)
Orthogonality Non-orthogonal to tBu/BocOrthogonal to TFA, tBu, and Trt
Racemization Risk High (esp. at C-terminus)Low (< 1% typically)
Scavenger Need Critical (TIS/EDT required)Not required for removal
Primary Use Case Simple peptides, random foldingRegioselective disulfide bonds
The "Trt First, Acm Second" Paradigm

For peptides with multiple disulfide bonds (e.g., conotoxins, insulin analogs), random oxidation of free thiols often leads to misfolded isomers and polymerization.

  • Strategy: Use Cys(Trt) for the first bridge and Cys(Acm) for the second.[5][6]

  • Workflow:

    • Synthesize peptide with pair A as Cys(Trt) and pair B as Cys(Acm).

    • TFA Cleavage: Removes Trt, leaving Acm intact.[1][3][6]

    • First Oxidation: Form Bridge A (Air/DMSO) using free thiols.

    • Purification: Isolate the mono-cyclic intermediate (Acm intact).

    • Second Oxidation: Iodine treatment removes Acm and forms Bridge B instantly.

Visualizing the Workflow

The following diagram illustrates the orthogonal deprotection strategy required for bicyclic peptides.

DisulfideStrategy Start Resin-Bound Peptide [Cys(Trt) ... Cys(Acm)] Step1 TFA/TIS/H2O Cleavage (Global Deprotection) Start->Step1 Removes Trt Intermediate Linear Peptide in Solution Free Thiols (-SH) + Intact Cys(Acm) Step1->Intermediate Step2 Oxidation 1 (DMSO/Air) pH 7.5 - 8.0 Intermediate->Step2 Forms Bridge A Monocyclic Monocyclic Intermediate Bridge 1 Formed | Cys(Acm) Intact Step2->Monocyclic Step3 Oxidation 2 (Iodine/AcOH) Simultaneous Deprotection & Cyclization Monocyclic->Step3 Removes Acm Forms Bridge B Final Bicyclic Peptide Regioselective Disulfides Step3->Final

Figure 1: The orthogonal "Trt-First" strategy for regioselective disulfide bond formation.

Experimental Protocols

These protocols are designed to be self-validating. Always perform a small-scale test cleavage before committing the entire batch.

Protocol A: Global Deprotection of Cys(Trt)

Objective: Remove Trt groups and cleave peptide from resin while preventing S-alkylation.

Reagents:

  • Trifluoroacetic acid (TFA)[1][7]

  • Triisopropylsilane (TIS) - The primary carbocation scavenger.

  • Water (

    
    )
    
  • 1,2-Ethanedithiol (EDT) or 2,2'-(Ethylenedioxy)diethanethiol (DODT) - Critical for preventing re-attachment of Trt to Cys.

Procedure:

  • Cocktail Preparation: Prepare TFA/TIS/H2O/EDT in a ratio of 94:1:2.5:2.5.

    • Note: If the peptide contains Trp, ensure EDT/DODT is present to prevent alkylation of the indole ring.

  • Incubation: Add 10-20 mL of cocktail per gram of resin. Shake at room temperature for 2–3 hours.

  • Precipitation: Filter resin and drop the filtrate into cold diethyl ether (

    
    , -20°C).
    
  • Validation: Centrifuge and wash the pellet 3x with ether. Analyze via HPLC.

    • Success Marker: A single major peak corresponding to the reduced linear peptide mass.

Protocol B: Iodine-Mediated Cyclization of Cys(Acm)

Objective: Remove Acm groups and form a disulfide bond in one step.

Reagents:

  • Glacial Acetic Acid (AcOH)

  • Iodine (

    
    )[1][5][6][8]
    
  • Ascorbic Acid (Vitamin C)

Procedure:

  • Dissolution: Dissolve the purified Cys(Acm)-containing peptide in AcOH/H2O (4:1) or MeOH/H2O at a concentration of 1 mg/mL.

    • Expert Tip: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Oxidation: Add 10 equivalents of

    
     (dissolved in MeOH or AcOH) to the peptide solution.
    
    • Observation: The solution should turn dark brown/amber.

  • Reaction: Stir vigorously for 15–60 minutes. Monitor by HPLC.

    • Endpoint: Disappearance of the Acm-protected peak and shift to a slightly earlier retention time (due to increased hydrophilicity/compactness of the cyclic peptide).

  • Quenching: Add aqueous Ascorbic Acid dropwise until the solution becomes clear (colorless).

    • Mechanism:[9][10][11] Ascorbic acid reduces excess

      
       to iodide (
      
      
      
      ), stopping the reaction.
  • Isolation: Dilute with water and lyophilize or inject directly onto Prep-HPLC.

Side Reaction Analysis & Mitigation

Even with robust protocols, side reactions can occur.[12]

Side ReactionSourceMitigation Strategy
S-t-Butylation tBu cations attacking free thiols during Trt removal.[13][14]Use EDT/DODT scavengers; Avoid TIS-only cocktails for Cys-rich peptides.
Iodination of Tyr/His Electrophilic substitution by

during Acm removal.
Perform oxidation in acidic media (AcOH) rather than neutral/basic; limit reaction time; keep temp < 25°C.
Racemization Base-catalyzed proton abstraction during Fmoc removal.Cys(Trt): Use collidine instead of DIPEA during coupling. Cys(Acm): Inherently more resistant to racemization.
Methionine Oxidation

oxidation of Met to Sulfoxide.
Reduce Met(O) post-cyclization using

/ DMS in TFA, or use Norleucine as a Met surrogate if permissible.

Decision Matrix

Use the following logic flow to select the appropriate protecting group for your specific sequence.

DecisionMatrix Start Peptide Design Q1 Disulfide Bonds? Start->Q1 Q2 How many? Q1->Q2 Yes Res1 Use Cys(Trt) (Standard) Q1->Res1 None (Free SH) Res2 Use Cys(Trt) (Random Oxidation) Q2->Res2 One Res3 Use Cys(Trt) + Cys(Acm) (Regioselective) Q2->Res3 Two or more (Specific connectivity)

Figure 2: Decision logic for selecting Cys protecting groups.

References

  • Albericio, F., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Link

  • Postma, T. M., & Albericio, F. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. International Journal of Peptide Research and Therapeutics. Link

  • Góngora-Benítez, M., et al. (2014). Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. Biopolymers. Link

  • Bachem. (2021). Cysteine Derivatives and Disulfide Bond Formation. Bachem Technical Guides. Link

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Link

Sources

Comparative

A comparative study on the stability of various S-protected cysteine derivatives

A Comparative Guide on the Stability of S-Protected Cysteine Derivatives Executive Summary: The Cysteine Challenge In peptide synthesis, Cysteine (Cys) is the most chemically unique and troublesome amino acid. Its thiol...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide on the Stability of S-Protected Cysteine Derivatives

Executive Summary: The Cysteine Challenge

In peptide synthesis, Cysteine (Cys) is the most chemically unique and troublesome amino acid. Its thiol group (-SH) is highly nucleophilic, prone to oxidation, and susceptible to racemization (especially at the C-terminus). The success of synthesizing complex, disulfide-rich peptides—such as conotoxins, insulin analogs, or antibody-drug conjugates—hinges entirely on the orthogonality of the S-protecting groups chosen.

This guide provides a technical comparison of the most critical S-protected cysteine derivatives used in Fmoc and Boc Solid-Phase Peptide Synthesis (SPPS). We move beyond basic descriptions to analyze stability profiles, deprotection mechanisms, and experimental protocols for regioselective disulfide bond formation.[1]

Comparative Stability Matrix

The following table synthesizes stability data across the most common derivatives. Note that "Stability" is relative to the specific cleavage conditions.[1][2]

DerivativeFull NameAcid Stability (TFA)Base Stability (Piperidine)Removal ConditionPrimary Utility
Cys(Trt) TritylLabile (Removed in 95% TFA)Stable95% TFA + ScavengersStandard Fmoc SPPS; free thiols after cleavage.
Cys(Acm) AcetamidomethylStable StableOxidative: I₂ / MeOH or Tl(III)Orthogonal protection; post-cleavage disulfide formation.[2]
Cys(tBu) tert-ButylStable StableHarsh Acid: HF, Hg(OAc)₂, or TFMSABoc SPPS; or permanent protection in Fmoc.
Cys(StBu) S-tert-butylthioStable StableReductive: DTT, TCEP, or PhosphinesOrthogonal; removed under mild aqueous conditions.
Cys(Mmt) 4-MethoxytritylHyper-Labile (Removed in 1% TFA)Stable1-2% TFA in DCMOn-resin deprotection; selective vs. Trt.
Cys(Mob) p-MethoxybenzylSemi-Stable StableHF (Boc) or High TFA/TempPrimarily Boc SPPS; rarely used in Fmoc for orthogonality due to difficult removal.

Technical Deep Dive & Mechanistic Insights

The Acid-Labile Standard: Cys(Trt)
  • Mechanism: The trityl group relies on the immense stability of the triphenylmethyl carbocation. Upon treatment with TFA, the C-S bond cleaves, releasing the stable Trt+ cation.

  • Critical Insight: Because the reaction is an equilibrium, the Trt+ cation can re-alkylate the free thiol.

  • Protocol Requirement: You must use high concentrations of scavengers. Ethanedithiol (EDT) or Dithiothreitol (DTT) are superior to Silanes (TIS) for Cys(Trt) because they act as "thiol sponges," irreversibly trapping the Trt+ cation.

The Orthogonal Workhorse: Cys(Acm)
  • Mechanism: The acetamidomethyl group is stable to acid because the amide nitrogen is not basic enough to protonate and trigger cleavage under standard TFA conditions.

  • Deprotection (Iodine Oxidation): This is an electrophilic attack. Iodine attacks the sulfur, forming a sulfonium intermediate. The Acm group is displaced, and if another thiol (or Acm-protected thiol) is present, a disulfide bond forms immediately.

  • Causality: This allows for "One-Pot Deprotection and Cyclization." You do not get a free thiol; you go straight to the disulfide.

The Reductive Option: Cys(StBu)
  • Mechanism: This is a mixed disulfide. It is stable to acid and base but cleaves via disulfide exchange or reduction.

  • Operational Challenge: Removal can be sluggish due to steric hindrance from the tert-butyl group.

  • Optimization: TCEP (Tris(2-carboxyethyl)phosphine) is often superior to DTT because it is effective at acidic pH (unlike DTT) and is irreversible, driving the reaction to completion.

Visualizing Orthogonality: Regioselective Disulfide Formation

The following diagram illustrates the standard workflow for synthesizing a peptide with two distinct disulfide bonds (Cys1-Cys4 and Cys2-Cys3) using the Trt/Acm orthogonal strategy.

G cluster_0 Phase 1: Solid Phase Synthesis cluster_1 Phase 2: Cleavage & First Cyclization cluster_2 Phase 3: Second Cyclization (Orthogonal) Resin Resin-Cys(Acm)-Cys(Trt)-Cys(Acm)-Cys(Trt)-NH2 (Linear Sequence on Resin) Cleavage TFA Cleavage (95% TFA + EDT) Removes Trt, Leaves Acm Resin->Cleavage Intermediate1 HS-Cys(Acm)-Cys(SH)-Cys(Acm)-Cys(SH)-NH2 (Free Thiols Exposed) Cleavage->Intermediate1 Oxidation1 Air Oxidation (pH 7.5) or DMSO Thermodynamic Control Intermediate1->Oxidation1 Cycle1 Disulfide A Formed (Cys(Trt) pair cyclized) Intermediate1->Cycle1 Selective for free SH Oxidation1->Cycle1 Iodine Iodine Oxidation (I2 in AcOH) Removes Acm & Forms Disulfide Cycle1->Iodine FinalProduct Final Bicyclic Peptide (Disulfide A + Disulfide B) Cycle1->FinalProduct Acm removed & oxidized simultaneously Iodine->FinalProduct

Caption: Workflow for regioselective formation of two disulfide bonds using Trt (acid-labile) and Acm (oxidative-labile) orthogonality.

Experimental Protocols

Protocol A: Stability Challenge Test (Self-Validating)

Purpose: To verify if a specific protecting group survives your cleavage cocktail.

  • Preparation: Synthesize a short model peptide (e.g., H-Ala-Cys(PG)-Ala-OH) on Rink Amide resin.

  • Cleavage: Treat 10 mg of resin with 1 mL of Cocktail K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5).

  • Time Points: Aliquot 100 µL at t=1h, 2h, 4h, and 24h.

  • Quench: Precipitate into cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water.

  • Analysis: Inject on RP-HPLC (C18 column).

    • Validation: If the peak retention time shifts to the "unprotected" standard, the group is unstable.

    • Expectation: Cys(Trt) should be fully deprotected at 1h. Cys(Acm) and Cys(StBu) should show >98% intact protected peak at 24h.

Protocol B: Iodine-Mediated Removal of Acm (Simultaneous Cyclization)

Context: Used after the first disulfide bond (from Trt) is already formed.

  • Dissolution: Dissolve the mono-cyclic peptide (containing Cys(Acm)) in Glacial Acetic Acid / Methanol (4:1) at a concentration of 1 mg/mL.

    • Note: Acidic solvent prevents disulfide exchange of the existing bridge.

  • Oxidation: Add 10 equivalents of Iodine (I₂) (as a 0.1 M solution in MeOH) in one portion with vigorous stirring.

    • Visual Check: The solution should turn dark brown/amber.

  • Reaction: Stir for 30–60 minutes. Monitor by HPLC.

  • Quench: Add 1M Ascorbic Acid (Vitamin C) aqueous solution dropwise until the solution becomes clear (colorless).

    • Mechanism:[3][4][5] Ascorbic acid reduces excess I₂ to I⁻, stopping the reaction.

  • Workup: Dilute with water, lyophilize, and purify via Prep-HPLC.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Postma, T. M., & Albericio, F. (2014). Ditert-butyl Dithiocarbonate (Cys(tBu)-S-S-tBu) as a Protecting Group for Cysteine. Organic Letters. Link

  • Góngora-Benítez, M., et al. (2012). Optimized Fmoc Solid-Phase Synthesis of the Cysteine-Rich Peptide Linaclotide. Biopolymers. Link

  • Sigma-Aldrich. (2025). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Link

  • BenchChem. (2025).[1] A Comparative Guide to Cysteine Protecting Groups in Peptide Synthesis. Link

Sources

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Reactant of Route 1
S-(acetamidomethyl)-L-cysteine monohydrochloride
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Reactant of Route 2
S-(acetamidomethyl)-L-cysteine monohydrochloride
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